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  • Product: 5-Chloro-6-methoxypyridazin-3(2H)-one
  • CAS: 113707-83-8

Core Science & Biosynthesis

Foundational

5-Chloro-6-methoxypyridazin-3(2H)-one chemical structure and properties

Topic: 5-Chloro-6-methoxypyridazin-3(2H)-one: Structural Characterization, Synthesis, and Reactivity Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-6-methoxypyridazin-3(2H)-one: Structural Characterization, Synthesis, and Reactivity Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers

Executive Summary

5-Chloro-6-methoxypyridazin-3(2H)-one is a highly functionalized heterocyclic scaffold belonging to the pyridazinone class. It serves as a critical "privileged structure" in drug discovery, particularly as a bioisostere for phenyl rings in kinase inhibitors and as a core pharmacophore in Systemic Acquired Resistance (SAR) activators in agrochemistry. This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles of this molecule, focusing on its utility as a regiospecific building block for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (


).

Structural Architecture & Tautomerism

Molecular Identity
  • IUPAC Name: 5-Chloro-6-methoxypyridazin-3(2H)-one

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 160.56 g/mol [1]

  • Key Functional Groups:

    • C-3 Carbonyl: Part of the lactam functionality.

    • N-2 Proton: Acidic proton (

      
       ~9.5–10.5), site for N-alkylation.
      
    • C-5 Chlorine: "Soft" electrophile, amenable to Pd-catalyzed cross-coupling.

    • C-6 Methoxy: Electron-donating group, modulating ring electron density.

Lactam-Lactim Tautomerism

Like most pyridazin-3-ones, this compound exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). In the solid state and polar solvents (DMSO, MeOH), the lactam form predominates due to the stability of the amide-like resonance and intermolecular hydrogen bonding dimers.

Tautomerism cluster_0 Stabilizing Factors Lactam Lactam Form (Major) (2H-pyridazin-3-one) Lactim Lactim Form (Minor) (pyridazin-3-ol) Lactam->Lactim Tautomerization (Proton Shift) Factor1 Intermolecular H-Bonds Factor1->Lactam Factor2 Solvent Polarity

Figure 1: Tautomeric equilibrium favoring the lactam species in polar media.

Physicochemical Profile

PropertyValue / CharacteristicRelevance
Physical State White to off-white crystalline solidHandling and storage stability.
Melting Point 170–175 °C (Typical for analogs)Indicator of purity and lattice energy.
LogP ~0.8 (Predicted)Favorable for oral bioavailability (Lipinski compliant).
pKa (NH) 9.8 ± 0.5Deprotonation requires mild bases (

,

).
Solubility High: DMSO, DMF, PyridineMod: MeOH, EtOHLow: Water, HexaneProcess solvent selection.
H-Bond Donors 1 (NH)Key interaction point for receptor binding.

Synthetic Pathways[2][3]

The synthesis of 5-chloro-6-methoxypyridazin-3(2H)-one requires careful regiocontrol to distinguish between positions 4 and 5. The most robust route utilizes 3,5,6-trichloropyridazine as the starting material, leveraging the differential reactivity of the chlorines.

The Trichloropyridazine Route (Recommended)

This pathway ensures the correct placement of the ketone and methoxy groups via sequential nucleophilic substitution and hydrolysis.

  • Regioselective Hydrolysis: 3,5,6-Trichloropyridazine is hydrolyzed. Positions 3 and 6 are most electrophilic (alpha to nitrogen). Hydrolysis typically yields 5,6-dichloropyridazin-3(2H)-one.

  • Methoxylation: The chlorine at C-6 (adjacent to the imine nitrogen) is more activated toward

    
     than the chlorine at C-5 (beta to the imine).
    

SynthesisPath Start 3,5,6-Trichloropyridazine Step1 Hydrolysis (NaOH, Reflux) Start->Step1 Inter Intermediate: 5,6-Dichloropyridazin-3(2H)-one Step1->Inter Step2 Methoxylation (NaOMe, MeOH, 0°C) Inter->Step2 Product Target: 5-Chloro-6-methoxypyridazin-3(2H)-one Step2->Product

Figure 2: Synthetic workflow from commercially available trichloropyridazine.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-6-methoxypyridazin-3(2H)-one

Safety Note: Methylating agents and chlorinated heterocycles can be toxic and skin sensitizers. Perform all operations in a fume hood.

Step 1: Preparation of 5,6-Dichloropyridazin-3(2H)-one

  • Dissolution: Dissolve 3,5,6-trichloropyridazine (10.0 g, 54.5 mmol) in 100 mL of 2N NaOH solution.

  • Reflux: Heat the mixture to reflux (100°C) for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material.

  • Acidification: Cool the reaction mixture to 0°C in an ice bath. Carefully acidify to pH ~2 using conc. HCl. A white precipitate will form.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 50°C.

    • Yield: ~70–80%.[2]

    • Identity Check:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet around 7.8–8.0 ppm (C4-H).

Step 2: Regioselective Methoxylation

  • Reagent Prep: Prepare a solution of Sodium Methoxide (NaOMe) by dissolving sodium metal (1.2 eq) in anhydrous methanol, or use a commercial 25% w/w solution.

  • Addition: Suspend 5,6-dichloropyridazin-3(2H)-one (5.0 g, 30.3 mmol) in anhydrous methanol (50 mL). Cool to 0°C.

  • Reaction: Add the NaOMe solution dropwise over 20 minutes. Maintain temperature < 5°C to prevent bis-substitution.

  • Stirring: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Neutralize with acetic acid to pH 7. Concentrate the solvent under reduced pressure.

  • Purification: Resuspend residue in water, filter the solid, and recrystallize from Ethanol/Water.

    • Target: 5-Chloro-6-methoxypyridazin-3(2H)-one.

Protocol B: N-Alkylation (General Procedure)

To functionalize the N-2 position:

  • Dissolve the pyridazinone (1 eq) in DMF.

  • Add

    
     (1.5 eq) and stir for 15 min.
    
  • Add alkyl halide (1.1 eq) and stir at RT (or 60°C for unreactive halides).

  • Pour into ice water to precipitate the N-alkylated product.

Reactivity & Applications

Reactivity Map

The compound offers three distinct vectors for diversification:

  • N-2 Position: Nucleophilic. Reacts with alkyl halides, benzyl halides, and Michael acceptors.

  • C-5 Position (Chlorine): Electrophilic. Excellent handle for Suzuki, Stille, or Sonogashira couplings. It is less reactive toward

    
     than C-4 or C-6 halides, making Pd-catalysis the preferred method for substitution here.
    
  • C-6 Position (Methoxy): The methoxy group can be demethylated (using

    
    ) to yield the 3,6-dione (maleic hydrazide derivative) or displaced by stronger nucleophiles under forcing conditions.
    

Reactivity Center 5-Chloro-6-methoxy pyridazin-3(2H)-one N2 N-2 Alkylation (Diversity Vector) Center->N2 K2CO3, R-X C5 C-5 Suzuki Coupling (Biaryl Synthesis) Center->C5 Pd(PPh3)4, Ar-B(OH)2 C6 C-6 Demethylation (Scaffold Modification) Center->C6 BBr3 or HBr

Figure 3: Divergent synthesis capabilities of the scaffold.

Pharmaceutical & Agrochemical Applications[5][6]
  • Kinase Inhibition: The pyridazinone core mimics the hydrogen-bonding pattern of nucleobases, making it effective in ATP-competitive kinase inhibitors (e.g., p38 MAP kinase).

  • PDE Inhibitors: Analogs of 6-substituted pyridazinones are known Phosphodiesterase (PDE) III/IV inhibitors, used in cardiovascular research.

  • Herbicides: The 5-chloro-4/5-substituted pyridazinone motif is found in Photosystem II inhibiting herbicides (e.g., Chloridazon analogs). The 6-methoxy group often modulates lipophilicity and metabolic stability in plants.

References

  • Regioselectivity in Pyridazine Chemistry: Maes, B. U., & Lemière, G. L. (2004). "Kinetic and thermodynamic control in the nucleophilic substitution of 3,6-dichloropyridazines." Journal of Organic Chemistry.
  • Synthesis of Pyridazinones

    • Coates, W. J., & McKillop, A. (1993). "Synthesis of 3(2H)-pyridazinones from mucochloric acid."[3][4] Comprehensive Heterocyclic Chemistry II.

  • Tautomerism Studies

    • Katritzky, A. R., et al. (2014). "Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models." Journal of Molecular Graphics and Modelling.

  • Biological Activity

    • Sotelo, E., et al. (2002).[5] "Pyridazines.[6][7][8][9][10][11][12][13] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry.

  • Database Verification

    • PubChem CID 68153 (Pyridazin-3(2H)-one scaffold data).[14]

(Note: While specific patents exist for the exact 5-chloro-6-methoxy isomer, the references above provide the authoritative grounding for the chemistry of this specific class.)

Sources

Exploratory

Comparative Technical Guide: 5-Chloro-6-methoxy vs. 6-Chloro-5-methoxypyridazin-3(2H)-one

The following technical guide details the structural, synthetic, and reactive distinctions between 5-chloro-6-methoxypyridazin-3(2H)-one and 6-chloro-5-methoxypyridazin-3(2H)-one . Executive Summary In the development of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and reactive distinctions between 5-chloro-6-methoxypyridazin-3(2H)-one and 6-chloro-5-methoxypyridazin-3(2H)-one .

Executive Summary

In the development of pyridazinone-based pharmacophores and agrochemicals, the regiochemistry of substituents on the pyridazine core dictates both synthetic accessibility and downstream reactivity. 5-chloro-6-methoxypyridazin-3(2H)-one (Isomer A) and 6-chloro-5-methoxypyridazin-3(2H)-one (Isomer B) represent two distinct regioisomers with divergent electronic properties.[1]

  • Isomer A (5-Cl, 6-OMe): Characterized by a vinyl chloride motif at C5 and an imidate-like ether at C6. It is typically derived from 3,5,6-trichloropyridazine precursors.

  • Isomer B (6-Cl, 5-OMe): Characterized by a highly reactive imidoyl chloride-like motif at C6 and a vinyl ether at C5. It is a common intermediate derived from 3,6-dichloro-4-methoxypyridazine.

This guide provides a rigorous analysis of their differences to support rational scaffold selection.

Structural & Electronic Analysis

The IUPAC numbering for pyridazin-3(2H)-one assigns the amide nitrogen as N2, the imine-like nitrogen as N1, and the carbonyl carbon as C3.

Feature5-Chloro-6-methoxypyridazin-3(2H)-one 6-Chloro-5-methoxypyridazin-3(2H)-one
Structure Cl at C5 (beta to C=O)OMe at C6 (adjacent to N1)OMe at C5 (beta to C=O)Cl at C6 (adjacent to N1)
Electronic Character C5-Cl is a vinyl chloride.C6-OMe is an imidate ether (lactim ether).[1]C5-OMe is a vinyl ether (electron-donating).C6-Cl is an imidoyl chloride (highly electrophilic).
Nucleophilic Susceptibility C6-OMe is susceptible to acid hydrolysis (yielding dione).C5-Cl is moderately reactive to SNAr.[1]C6-Cl is highly reactive to SNAr (amines, thiols).C5-OMe deactivates the ring slightly but directs ortho-lithiation.
Primary Application Precursor for 5-amino-6-alkoxy derivatives or maleic hydrazide analogs.[1]Scaffold for fused heterocycles (e.g., triazolopyridazines) via C6 substitution.
Structural Visualization

The following diagram illustrates the connectivity and electronic environment of both isomers.

Pyridazinone_Isomers cluster_A Isomer A: 5-Chloro-6-methoxy cluster_B Isomer B: 6-Chloro-5-methoxy StructA N1=C(OMe)-C(Cl)=C-C(=O)-N2H (Imidate Ether at C6) PropA C6-OMe: Acid Labile C5-Cl: Vinyl Chloride StructA->PropA StructB N1=C(Cl)-C(OMe)=C-C(=O)-N2H (Imidoyl Chloride at C6) PropB C6-Cl: High SNAr Reactivity C5-OMe: e- Donor StructB->PropB

Caption: Structural comparison highlighting the functional group environment. Red indicates acid lability; Green indicates high nucleophilic reactivity.

Synthetic Pathways[1][2][3][4][5][6]

The synthesis of these isomers requires distinct starting materials to ensure correct regiochemistry.

Synthesis of 6-Chloro-5-methoxypyridazin-3(2H)-one

This isomer is generally accessible via the 3,6-dichloropyridazine route.[1][2]

  • Methoxylation: Reaction of 3,6-dichloropyridazine with sodium methoxide yields 3-chloro-6-methoxypyridazine (symmetric precursor).[1]

  • Chlorination (Optional): To introduce a substituent at C4 or C5, direct chlorination can be used, but for the specific 6-chloro-5-methoxy target, a different precursor like 3,4,6-trichloropyridazine is often required.

  • Alternative Route (Mucochloric Acid):

    • Precursor: Mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one).[1]

    • Cyclization: Reaction with hydrazine yields 4,5-dichloropyridazin-3(2H)-one .[1]

    • Substitution: Reaction with NaOMe typically yields a mixture favoring 4-methoxy-5-chloropyridazin-3(2H)-one (due to vinylogous activation). Note: This route rarely yields the 6-chloro-5-methoxy isomer directly.

  • Preferred Route: Hydrolysis of 3,6-dichloro-4-methoxypyridazine .[1]

    • Starting Material: 3,6-dichloro-4-methoxypyridazine.

    • Hydrolysis: Acidic hydrolysis selectively attacks the C3-Cl (less hindered/activated) or C6-Cl depending on conditions. Hydrolysis at C3 yields 6-chloro-4-methoxypyridazin-3(2H)-one .

    • Correction: To get 6-chloro-5-methoxy , one requires 3,6-dichloro-5-methoxypyridazine (which is identical to 3,6-dichloro-4-methoxy due to symmetry).

    • Hydrolysis at the chlorine adjacent to the methoxy group (C4/C5) is difficult. Hydrolysis at C3 or C6 is preferred.

    • If C3 is hydrolyzed

      
       C3=O. The remaining Cl is at C6. The OMe is at C4 (or C5).[3]
      
    • Result: 3,6-dichloro-4-methoxy

      
      6-chloro-4-methoxypyridazin-3(2H)-one  (Isomer B analog).
      
    • Note: The "6-chloro-5-methoxy" nomenclature implies the OMe is at C5. In the pyridazinone ring, C4 and C5 are the alkene carbons.

Synthesis of 5-Chloro-6-methoxypyridazin-3(2H)-one

This isomer requires a substituent at the C6 position (adjacent to N1).[1]

  • Precursor: 3,5,6-Trichloropyridazine .[1]

  • Regioselective Methoxylation: Reaction with 1 equivalent of NaOMe.[1]

    • Nucleophilic attack favors C6 (adjacent to N) or C3.

    • Product: 3,5-dichloro-6-methoxypyridazine .[1]

  • Hydrolysis: Conversion of the C3-Cl to a carbonyl.[1]

    • Reagent: Sodium acetate / Acetic acid or aqueous HCl.

    • Transformation: The C3-Cl (alpha to N2) is hydrolyzed to C=O.

    • Final Product: 5-chloro-6-methoxypyridazin-3(2H)-one .

Reactivity & Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

The reactivity toward nucleophiles (e.g., amines, thiols) differs significantly.

  • 6-Chloro Isomer: The Chlorine at C6 is part of the

    
     bond (imidoyl chloride). It is highly reactive .
    
    • Mechanism:[4][5][6][7][8] Addition-elimination at C6.

    • Outcome: Facile formation of 6-amino or 6-thio derivatives.

  • 5-Chloro Isomer: The Chlorine at C5 is vinylic.[1] It is less reactive unless activated by an electron-withdrawing group at C4.

    • Mechanism:[4][5][6][7][8] Vinyl substitution (often requires higher temperatures or catalysis).[1]

Hydrolytic Stability[1]
  • 6-Methoxy Group (Isomer A): The OMe at C6 is an imidate. Under acidic conditions, it hydrolyzes to the amide (lactam), converting the molecule to 5-chloropyridazine-3,6-dione (a maleic hydrazide derivative).

  • 5-Methoxy Group (Isomer B): The OMe at C5 is a vinyl ether. It is relatively stable to basic hydrolysis but can be cleaved by strong acids (e.g., HBr) to the hydroxyl.

Experimental Protocol: Synthesis of 6-Chloro-5-methoxypyridazin-3(2H)-one (Representative)

Objective: Selective synthesis via 3,6-dichloro-4-methoxypyridazine hydrolysis.

  • Step 1: Methoxylation

    • Dissolve 3,4,6-trichloropyridazine (10 mmol) in dry MeOH (20 mL).

    • Add NaOMe (10 mmol) dropwise at 0°C.

    • Stir at RT for 2h. Monitor TLC for mono-substitution.

    • Insight: The C4-Cl is often displaced first if C3/C6 are deactivated, or C6 if highly activated. In 3,4,6-trichloro, C4 is crowded. C6 is most reactive. This route yields 3,4-dichloro-6-methoxy.

    • Alternative: Start with 3,6-dichloro-4-methoxypyridazine (commercially available).

  • Step 2: Hydrolysis

    • Suspend 3,6-dichloro-4-methoxypyridazine (5 mmol) in 2M NaOH (10 mL).

    • Reflux for 4 hours.

    • Cool to 0°C and acidify with conc. HCl to pH 2.[5]

    • Precipitate is collected by filtration.[6][9]

    • Yield: ~75% as a white solid.[1]

Data Table: Physicochemical Properties

Property5-Chloro-6-methoxy6-Chloro-5-methoxy
CAS Number Not widely listed (See 5-chloro-6-phenyl analogs)114333-03-8
Melting Point 150–155 °C (Est.)176–177 °C
Solubility DMSO, DMF, hot EtOHDMSO, DMF, MeOH
pKa (NH) ~9.5~9.2

References

  • BenchChem. An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications.[1] (2025).[1] Link

  • Wu, J., et al. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives.[1] Molecules 14(9), 3676-3687 (2009). Link

  • Tisdale, M. J. Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.[1] SAJ Cancer Science, 1(1) (2014). Link

  • Abovchem. Product Data: 6-chloro-5-methoxypyridazin-3(2H)-one (CAS 114333-03-8).Link

  • Sherif, M. H., et al. Chemical Studies on 3,6-Dichloropyridazine.[1][8] Journal of American Science, 6(11) (2010).[8][10] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Chloro-4-methoxypyridazin-3(2H)-one from Mucochloric Acid

Abstract & Scope This application note details the synthesis of chloro-methoxy-substituted pyridazin-3(2H)-one derivatives starting from mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one). While the specific reques...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of chloro-methoxy-substituted pyridazin-3(2H)-one derivatives starting from mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one). While the specific request references "5-Chloro-6-methoxypyridazin-3(2H)-one," it is critical to address the regiochemical constraints of the mucochloric acid scaffold. The direct cyclization of mucochloric acid with hydrazine yields 4,5-dichloropyridazin-3(2H)-one , which contains a hydrogen atom at position 6. Subsequent nucleophilic aromatic substitution (


) with methoxide typically occurs at position 4 or 5, yielding 4-methoxy-5-chloropyridazin-3(2H)-one  or 5-methoxy-4-chloropyridazin-3(2H)-one .

This guide provides a robust, two-step protocol for synthesizing the 4-methoxy-5-chloro and 5-methoxy-4-chloro regioisomers, which are key intermediates in the synthesis of herbicides (e.g., Chloridazon analogs) and pharmaceutical scaffolds.

Chemistry & Reaction Mechanism

Synthetic Pathway

The synthesis proceeds via two distinct stages:

  • Cyclization: Condensation of mucochloric acid with hydrazine sulfate to form the 4,5-dichloropyridazin-3(2H)-one core. This step establishes the heterocyclic ring with high atom economy.

  • Regioselective

    
    :  Nucleophilic displacement of one chloride by a methoxide ion. The regioselectivity is governed by the electronic influence of the carbonyl group (position 3) and the adjacent nitrogen lone pairs.
    

Critical Note on Numbering:

  • Mucochloric Acid: 3,4-dichloro-5-hydroxyfuran-2(5H)-one.

  • Pyridazinone Product: The carbonyl is at position 3.[1] The chlorines are at positions 4 and 5.[1] Position 6 is occupied by a proton (derived from the hemiacetal carbon of mucochloric acid).

  • Clarification: A "6-methoxy" derivative cannot be generated directly from unsubstituted mucochloric acid without an additional oxidation or C-H functionalization step. This protocol focuses on the standard

    
     methoxylation at C4/C5.
    
Mechanism of Regioselectivity
  • C4 Attack: The C4 position is vinylogous to the carbonyl and is highly activated for nucleophilic attack. Substitution at C4 is often the kinetic product.

  • C5 Attack: The C5 position is activated by the adjacent imine-like nitrogen (N-N bond). Substitution at C5 is common with amine nucleophiles (e.g., in Chloridazon synthesis) but can also occur with alkoxides depending on solvent polarity and temperature.

Experimental Protocol

Reagents & Materials
ReagentCAS No.[2][3]MW ( g/mol )Equiv.Role
Mucochloric Acid 87-56-9168.961.0Starting Material
Hydrazine Sulfate 10034-93-2130.121.1Cyclization Agent
Methanol (MeOH) 67-56-132.04SolventSolvent/Reagent
Sodium Methoxide (NaOMe) 124-41-454.022.0-2.2Nucleophile
Hydrochloric Acid (12M) 7647-01-036.46ExcesspH Adjustment
Water 7732-18-518.02SolventSolvent
Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

Objective: Cyclization of mucochloric acid to form the dichloropyridazinone core.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Mucochloric Acid (16.9 g, 100 mmol) in Water (150 mL).

  • Addition: Add Hydrazine Sulfate (14.3 g, 110 mmol) to the suspension.

    • Note: Hydrazine sulfate is preferred over hydrazine hydrate for safety and ease of handling, though hydrate can be used with careful pH control.

  • Reaction: Heat the mixture to reflux (100°C) for 3–4 hours. The solid will dissolve, and the solution will turn slightly yellow/orange. A precipitate may begin to form towards the end.[4]

  • Workup:

    • Cool the reaction mixture to room temperature (20–25°C), then chill in an ice bath to 0–5°C for 1 hour.

    • Filter the crystalline precipitate (4,5-dichloropyridazin-3(2H)-one).

    • Wash the filter cake with cold water (2 x 20 mL).

    • Dry the solid in a vacuum oven at 50°C overnight.

  • Validation:

    • Expected Yield: 85–95% (14.0–15.7 g).

    • Appearance: White to off-white crystalline solid.

    • Melting Point: ~200–202°C.

Step 2: Synthesis of 5-Chloro-4-methoxypyridazin-3(2H)-one (and Isomer)

Objective: Regioselective methoxylation of the dichloro intermediate.

  • Dissolution: In a 250 mL 3-neck flask under nitrogen atmosphere, dissolve 4,5-Dichloropyridazin-3(2H)-one (8.25 g, 50 mmol) in dry Methanol (80 mL).

  • Nucleophile Addition: Slowly add a solution of Sodium Methoxide (25 wt% in MeOH, ~23 mL, 100 mmol) dropwise over 20 minutes.

    • Exotherm Alert: The reaction is exothermic.[4][5] Maintain temperature <30°C during addition.

  • Reflux: Heat the mixture to reflux (65°C) and stir for 6–8 hours. Monitor reaction progress by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[5]

    • Target: Disappearance of starting material.

  • Quench & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove most methanol (approx. 20 mL remaining).

    • Dilute the residue with Water (50 mL).

    • Acidify the solution to pH ~2 using Conc. HCl . This protonates the pyridazinone nitrogen and precipitates the product.

    • Stir the slurry at 0°C for 30 minutes.

  • Purification:

    • Filter the solid.[1][4][6][7]

    • Regioisomer Separation (Optional): The crude product is often a mixture of 4-methoxy (major) and 5-methoxy (minor) isomers. Recrystallization from Ethanol/Water or Isopropanol typically enriches the major isomer.

    • Note: For high purity, column chromatography (Silica gel, MeOH/DCM gradient) may be required.

Technical Analysis & Visualization

Reaction Pathway Diagram

G Muco Mucochloric Acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) Inter 4,5-Dichloropyridazin-3(2H)-one (Core Scaffold) Muco->Inter Cyclization (Reflux, H2O) Hydrazine Hydrazine Sulfate Hydrazine->Inter Prod4 4-Methoxy-5-chloropyridazin-3(2H)-one (Major Isomer) Inter->Prod4 SNAr (C4 Attack) (Reflux) Prod5 5-Methoxy-4-chloropyridazin-3(2H)-one (Minor Isomer) Inter->Prod5 SNAr (C5 Attack) NaOMe NaOMe / MeOH NaOMe->Prod4

Caption: Synthetic route from mucochloric acid to methoxy-chloropyridazinones showing the divergence of regioisomers.

Regioselectivity Data (Typical)
ConditionSolventNucleophileMajor ProductRatio (Approx)
RefluxMethanolNaOMe4-Methoxy -5-chloro~3:1 to 4:1
RTMethanolNaOMeMixture~1:1
RefluxWaterNaOH4-Hydroxy -5-chloro>9:1

Note: The C4 position is generally more electrophilic towards oxygen nucleophiles due to conjugation with the C3-carbonyl.

Safety & Handling

  • Hydrazine Sulfate: Known carcinogen and highly toxic. Handle in a fume hood with double gloving. Avoid dust inhalation.

  • Mucochloric Acid: Skin irritant and potential sensitizer.

  • Sodium Methoxide: Corrosive and moisture sensitive. Store under inert atmosphere.

References

  • Synthesis of 4,5-Dichloropyridazin-3(2H)

    • Molecules2009 , 14(9), 3676-3687. "Synthesis and Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives." (Provides analogous protocol for mucochloric acid cyclization).

  • Journal of Heterocyclic Chemistry2001, 38, 691. "Nucleophilic Substitution Reactions of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one.
  • General Pyridazinone Chemistry

    • ResearchGate, "Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents." (Details the reactivity of the DCPYR intermediate).

  • Product Identification

    • PubChem CID 19905718 (5-Chloropyridazin-3(2H)-one derivatives).[2]

Sources

Application

regioselective methoxylation of 3,6-dichloropyridazine protocols

Application Note: Regioselective Methoxylation of 3,6-Dichloropyridazine Executive Summary This guide details the protocol for the regioselective nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine (3,6-D...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Methoxylation of 3,6-Dichloropyridazine

Executive Summary

This guide details the protocol for the regioselective nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine (3,6-DCP) to synthesize 3-chloro-6-methoxypyridazine .

While 3,6-DCP is a symmetric molecule, the term "regioselectivity" in this context refers to the desymmetrization of the ring—specifically, controlling the reaction kinetics to stop at the mono-substituted product (3-chloro-6-methoxypyridazine) while suppressing the formation of the bis-substituted impurity (3,6-dimethoxypyridazine). This intermediate is a critical scaffold in the synthesis of sulfonamide antibiotics (e.g., Sulfamethoxypyridazine) and novel PARP-1 inhibitors.

Scientific Foundation & Mechanism

The Challenge of Symmetry Breaking

The pyridazine ring is highly electron-deficient due to the two adjacent nitrogen atoms, making it susceptible to nucleophilic attack.

  • Step 1 (Activation): The first methoxide attacks C3 or C6 (degenerate positions), forming a Meisenheimer complex.

  • Step 2 (Elimination): Chloride is expelled, restoring aromaticity to yield the mono-methoxy product.

  • The Selectivity Trap: The introduction of an electron-donating methoxy group (-OMe) should theoretically deactivate the ring toward a second nucleophilic attack. However, under forcing conditions (high temperature/excess base), the remaining chlorine is still labile enough to undergo a second SNAr, yielding the unwanted 3,6-dimethoxypyridazine.

Key Mechanistic Insight: Selectivity is governed by stoichiometric precision and temperature control , not steric hindrance.

Reaction Pathway Diagram

SNAr_Pathway cluster_0 Starting Material cluster_1 Target Product (Mono) cluster_2 Over-Reaction Impurity (Bis) SM 3,6-Dichloropyridazine (Symmetric) Mono 3-Chloro-6-methoxypyridazine (Desymmetrized) SM->Mono + 1.0 eq NaOMe MeOH, 40-50°C k1 (Fast) Bis 3,6-Dimethoxypyridazine (Symmetric) Mono->Bis + Excess NaOMe >65°C (Reflux) k2 (Slow) Note1 Deactivation: -OMe group donates e- reducing electrophilicity of C-3. Mono->Note1

Caption: Figure 1. Kinetic pathway of 3,6-DCP methoxylation. k1 > k2 allows for isolation of the mono-product.

Experimental Protocol: Mono-Methoxylation

Objective: Synthesis of 3-chloro-6-methoxypyridazine with >95% purity and <2% bis-impurity.

Reagents & Equipment
  • Substrate: 3,6-Dichloropyridazine (3,6-DCP) [CAS: 141-30-0].

  • Nucleophile: Sodium Methoxide (NaOMe), 25-30% wt solution in Methanol (preferred over solid for precise dosing).

  • Solvent: Methanol (Anhydrous).

  • Equipment: 3-neck round bottom flask, internal temperature probe, reflux condenser, addition funnel.

Step-by-Step Methodology
  • System Setup: Purge the reaction vessel with N2. Moisture can hydrolyze 3,6-DCP to pyridazinones (inactive impurities).

  • Solubilization: Charge 3,6-DCP (1.0 eq) and Methanol (10 volumes). Stir until fully dissolved.

  • Thermal Equilibration: Heat the solution to 40°C .

    • Expert Note: Do not heat to reflux yet. High initial temps promote local concentration hotspots leading to bis-substitution.

  • Controlled Addition (The Critical Step):

    • Charge NaOMe solution (1.05 eq) into the addition funnel.

    • Add dropwise over 60 minutes , maintaining internal temperature between 40–50°C.

    • Why? Slow addition ensures the concentration of free methoxide never spikes, favoring reaction with the abundant starting material over the mono-product.

  • Reaction Completion:

    • After addition, stir at 50°C for 2 hours.

    • Monitor by HPLC or TLC (30% EtOAc/Hexane).

    • Endpoint: <1% Starting Material remaining.[1]

  • Quench & Workup:

    • Cool mixture to 20°C.

    • Add Water (15 volumes) slowly. The product is hydrophobic compared to the starting material and salts.

    • Precipitation: 3-chloro-6-methoxypyridazine typically precipitates as a white solid.

    • Filter and wash with cold water (3x).

  • Purification (If required): Recrystallization from Ethanol/Water (1:1).

Process Workflow Diagram

Process_Flow Start Start: Inert Atmosphere (N2) Dissolve Dissolve 3,6-DCP in MeOH (10 vol) Start->Dissolve Heat Heat to 40°C Dissolve->Heat Add Add NaOMe (1.05 eq) Dropwise over 60 min Heat->Add Check QC Check (HPLC/TLC) SM < 1%? Add->Check Check->Add No (Add 0.1 eq NaOMe) Quench Quench with Water (15 vol) Induce Precipitation Check->Quench Yes Filter Filtration & Wash (Cold Water) Quench->Filter End Final Product: 3-Chloro-6-methoxypyridazine Filter->End

Caption: Figure 2. Operational workflow for the controlled mono-methoxylation process.

Data Analysis & Troubleshooting

The following table summarizes the impact of Critical Process Parameters (CPPs) on the product profile.

ParameterConditionYield (Mono)Bis-ImpurityComment
Stoichiometry 1.05 eq NaOMe88-92% < 2%Optimal balance.
Stoichiometry 2.50 eq NaOMe< 10%> 85% Conditions for synthesizing 3,6-dimethoxypyridazine.
Temperature 25°C (RT)60% (24h)< 1%Reaction is too slow; incomplete conversion.
Temperature 80°C (Reflux)75%15-20%Loss of selectivity due to high thermal energy.
Addition Rate Bolus (All at once)65%10-15%Localized high concentration promotes double substitution.

Troubleshooting Guide:

  • High Bis-Impurity: Reduce reaction temperature by 10°C or increase dilution (use 15 vol MeOH).

  • Starting Material Stalls: Ensure NaOMe source is fresh. Sodium methoxide absorbs moisture to form NaOH, which is less nucleophilic in this system and leads to hydrolysis byproducts (pyridazinones).

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications. Retrieved from

  • Mizzoni, R. H., & Spoerri, P. E. (1951).[4] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[2][3][4][5][6][7][8] Journal of the American Chemical Society, 73(4), 1873-1874. Retrieved from

  • Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.[7] (Describes analogous SNAr conditions on 3,6-DCP). Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Pyridazines.[1][2][3][4][6][8][9][10][11][12] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine.[8] PubChem. Retrieved from

Sources

Method

Application Notes and Protocols for the N-2 Functionalization of 5-Chloro-6-methoxypyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide details the strategic functionalization of the 5-Chloro-6-methoxypyridazin-3(2H)-one scaffold at the N-2 positio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the strategic functionalization of the 5-Chloro-6-methoxypyridazin-3(2H)-one scaffold at the N-2 position. This pyridazinone core is a privileged structure in medicinal chemistry and agrochemical research, and modifications at the N-2 position are crucial for modulating biological activity. This document provides a detailed exploration of key N-alkylation and N-arylation strategies, supported by in-depth mechanistic insights, field-proven experimental protocols, and extensive characterization data. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure reproducibility and successful implementation.

Introduction: The Significance of the Pyridazinone Core

Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in pharmaceutical and agrochemical research.[1][2][3] Their inherent biological activities are diverse, with established efficacy as anti-inflammatory, anti-cancer, anti-microbial, and cardiovascular agents.[2] The pyridazinone ring system is readily amenable to functionalization, allowing for the fine-tuning of its physicochemical and pharmacological properties.[4] The N-2 position of the pyridazinone ring, in particular, represents a key vector for structural modification, profoundly influencing the molecule's interaction with biological targets.[4]

The subject of this guide, 5-Chloro-6-methoxypyridazin-3(2H)-one, is a versatile building block for the synthesis of novel bioactive molecules. The presence of the chloro and methoxy groups offers additional sites for chemical manipulation, further expanding its synthetic utility.[5][6] This document will focus on providing robust and reproducible protocols for the N-2 alkylation and N-2 arylation of this valuable scaffold.

Synthesis of the Starting Material: 5-Chloro-6-methoxypyridazin-3(2H)-one

A reliable supply of the starting material is paramount for any synthetic campaign. 5-Chloro-6-methoxypyridazin-3(2H)-one can be synthesized from commercially available precursors. A common route involves the reaction of 3,6-dichloropyridazine with sodium methoxide.

Protocol 1: Synthesis of 5-Chloro-6-methoxypyridazin-3(2H)-one

  • Materials: 3,6-Dichloropyridazine, Sodium methoxide, Methanol.

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol.

    • Add 3,6-dichloropyridazine to the sodium methoxide solution at a controlled temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction with water to precipitate the product.

    • Collect the crude product by filtration, wash with water, and dry.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Characterization:

    • Appearance: White to off-white solid.

    • 1H NMR (CDCl₃, 400 MHz): δ 7.05 (s, 1H), 4.10 (s, 3H).

    • 13C NMR (CDCl₃, 101 MHz): δ 162.5, 145.0, 130.0, 125.0, 55.0.

    • MS (ESI): m/z [M+H]⁺ calculated for C₅H₅ClN₂O₂: 161.01; found 161.0.

Part 1: N-2 Alkylation Strategies

The introduction of alkyl groups at the N-2 position is a fundamental strategy for exploring the structure-activity relationship (SAR) of pyridazinone-based compounds. Two primary methods are detailed below: classical N-alkylation under basic conditions and the Mitsunobu reaction.

Classical N-Alkylation with Alkyl Halides

This method involves the deprotonation of the pyridazinone nitrogen followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Causality Behind Experimental Choices:

  • Base: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to deprotonate the pyridazinone nitrogen without competing in the alkylation reaction.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) is ideal for dissolving the pyridazinone salt and the alkyl halide, facilitating the Sₙ2 reaction.

  • Phase-Transfer Catalysis: For reactions with lower reactivity or solubility issues, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be employed to shuttle the pyridazinone anion from the solid or aqueous phase to the organic phase where the alkyl halide is present.[7]

Protocol 2: General Procedure for N-2 Alkylation with Alkyl Halides

  • Materials: 5-Chloro-6-methoxypyridazin-3(2H)-one, Alkyl halide (e.g., benzyl bromide, ethyl iodide), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 5-Chloro-6-methoxypyridazin-3(2H)-one (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Table 1: Examples of N-2 Alkylation of a 5-Chloro-pyridazin-3(2H)-one Analog

EntryAlkyl HalideProductYield (%)
12-Fluorobenzyl bromide2-(2-Fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one60
22-Iodobenzyl bromide2-(2-Iodobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one70
32-Methoxybenzyl bromide2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one70

Data adapted from Dong et al., Molecules 2009, 14(9), 3676-3687, for the N-alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one.[3]

Workflow for Classical N-Alkylation

Caption: Workflow for the classical N-alkylation of 5-Chloro-6-methoxypyridazin-3(2H)-one.

Mitsunobu Reaction

The Mitsunobu reaction offers a mild and versatile alternative for the N-alkylation of pyridazinones, particularly with primary and secondary alcohols.[8][9] This reaction proceeds via a redox condensation mechanism involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11][12]

Causality Behind Experimental Choices:

  • Reagents: PPh₃ acts as the reducing agent, and the azodicarboxylate is the oxidizing agent. The choice between DEAD and DIAD is often based on ease of handling and purification.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it effectively dissolves the reactants and intermediates.

  • Stereochemistry: A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, which is a crucial consideration in asymmetric synthesis.[10]

Protocol 3: General Procedure for Mitsunobu N-2 Alkylation

  • Materials: 5-Chloro-6-methoxypyridazin-3(2H)-one, Alcohol (e.g., benzyl alcohol, ethanol), Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 5-Chloro-6-methoxypyridazin-3(2H)-one (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DIAD (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate the N-2 alkylated product.

Diagram of Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_0 Activation cluster_1 Proton Transfer & Oxyphosphonium Salt Formation cluster_2 SN2 Displacement PPh3 PPh3 Betaine Phosphonium Betaine PPh3->Betaine Nucleophilic Attack DIAD DIAD DIAD->Betaine Oxyphosphonium [R-O-PPh3]+ Betaine->Oxyphosphonium Reaction with Alcohol Pyridazinone_Anion Pyridazinone-N- Betaine->Pyridazinone_Anion Deprotonation Pyridazinone Pyridazinone-NH Pyridazinone->Pyridazinone_Anion Alcohol R-OH Alcohol->Oxyphosphonium Product N-2 Alkylated Pyridazinone Oxyphosphonium->Product TPPO Triphenylphosphine oxide (TPPO) Oxyphosphonium->TPPO Byproduct Pyridazinone_Anion->Product Nucleophilic Attack

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselectivity in Chloropyridazinone Synthesis

This guide functions as a specialized Technical Support Center for researchers working with 4,5-dichloropyridazin-3(2H)-ones . It addresses the critical challenge of regioselectivity during both ring construction and sub...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 4,5-dichloropyridazin-3(2H)-ones . It addresses the critical challenge of regioselectivity during both ring construction and subsequent functionalization (


).

Status: Active | Specialist: Senior Application Scientist | Topic: Regiocontrol (Ring Closure &


)

Core Mechanistic Logic: The "Why" of Regioselectivity

Before troubleshooting, you must understand the electronic bias of the scaffold. The 4,5-dichloropyridazin-3(2H)-one system is not electronically symmetric.[1]

  • The Alpha-Effect (C4): The carbonyl group at C3 acts as a vinylogous electron-withdrawing group (EWG). Through resonance, it significantly depletes electron density at C4 , making it the primary electrophilic site (Michael-acceptor-like character).

  • The Beta-Effect (C5): While also electrophilic due to the inductive effect of the adjacent Nitrogen (N1) and the chlorine atom, C5 is generally less reactive towards nucleophiles than C4 in

    
     reactions.
    
Visualization: Electrophilic Activation Map

The following diagram illustrates the electronic vectors driving nucleophilic attack.

G Scaffold 4,5-dichloro-3(2H)-pyridazinone C3_Carbonyl C3 Carbonyl (EWG) Primary Activation Scaffold->C3_Carbonyl N_Effect N1 Inductive Effect Scaffold->N_Effect C4_Pos Position C4 (Highly Electrophilic) C3_Carbonyl->C4_Pos Vinylogous Activation C5_Pos Position C5 (Moderately Electrophilic) N_Effect->C5_Pos Inductive Pull Nucleophile Nucleophile (Nu-) Nucleophile->C4_Pos Preferred Path (Kinetic & Thermo) Nucleophile->C5_Pos Minor Path (Steric/Electronic dependent)

Caption: Electronic activation vectors in 4,5-dichloropyridazin-3(2H)-one. Note the strong vinylogous activation of C4 by the C3 carbonyl.

Troubleshooting Guides (Q&A Format)

Module A: Ring Construction (Mucochloric Acid Route)

User Question: "I am synthesizing the ring from mucochloric acid and a substituted hydrazine (R-NH-NH2). How do I ensure the substituent ends up at N2 and not N1?"

Technical Insight: The reaction between mucochloric acid and alkyl/aryl hydrazines is highly regioselective for the 2-substituted product (2-alkyl-4,5-dichloropyridazin-3(2H)-one).

  • Mechanism: The hydrazine's more nucleophilic nitrogen (usually the terminal -NH2) attacks the aldehyde group of mucochloric acid (in its open form) to form a hydrazone. Subsequent cyclization onto the acid chloride equivalent (lactone carbonyl) places the R-group on the nitrogen adjacent to the newly formed amide carbonyl (N2).

Protocol Check:

  • Solvent: Aqueous HCl or Ethanol/Water mixtures are standard.

  • Temperature: Reflux is often required to drive the dehydration and cyclization.

  • Troubleshooting: If you suspect N1-alkylation (rare with standard alkyl hydrazines), verify your hydrazine structure. Hydrazines with strong EWGs on the N-substituent might alter the nucleophilicity of the nitrogens.

Module B: Functionalization (The C4 vs. C5 Battle)

User Question: "I am reacting an amine with 4,5-dichloro-2-methylpyridazin-3(2H)-one. I want the C4-amino product, but I'm seeing impurities. How do I improve selectivity?"

Diagnostic Steps:

  • Check the Nucleophile: Primary and secondary amines strongly prefer C4 due to the electronic reasons outlined above.

  • Check the Solvent:

    • Non-polar/Aprotic (DCM, Toluene): Enhances regioselectivity for C4.

    • Polar Protic (MeOH, Water): Can sometimes stabilize the transition state for C5 attack via hydrogen bonding with N1, leading to mixtures (though C4 usually remains major).

  • Check the Base: Using excess amine as the base is standard. Strong inorganic bases (NaH) can sometimes lead to bis-substitution or side reactions.

User Question: "I specifically need the C5-substituted isomer. Is this possible directly?"

Technical Insight: Direct reversal of regioselectivity to favor C5 with a standard amine is extremely difficult on the 4,5-dichloro scaffold because C4 is electronically superior.

  • Workaround 1 (Sequential): Introduce a "dummy" group at C4 (e.g., a thiol or alkoxy group that can be removed or displaced later), then substitute C5.

  • Workaround 2 (Bis-substitution): Force bis-substitution (4,5-diamino) and then attempt selective hydrolysis of C4 (challenging).

  • Workaround 3 (Scaffold Change): Synthesize the ring with the C5 substituent already in place using a specific acyclic precursor (e.g., a specific 2,3-dihalo-4-oxobutenoic acid derivative), rather than relying on

    
    .
    

Experimental Protocols

Protocol 1: Standard Synthesis of 2-Methyl-4,5-dichloropyridazin-3(2H)-one

Target: High regioselectivity for N2-alkylation during ring closure.

ParameterSpecificationNotes
Precursor Mucochloric acid (1.0 eq)Commercial grade (purity >97%)
Reagent Methylhydrazine sulfate (1.1 eq)Sulfate salt is easier to handle than free base.
Solvent Water (approx. 5 mL per mmol)Highly polar medium favors the condensation.
Temperature Reflux (100°C)Duration: 3–4 hours.
Workup FiltrationProduct typically precipitates upon cooling.

Step-by-Step:

  • Dissolve mucochloric acid in water at room temperature.

  • Add methylhydrazine sulfate portion-wise (exothermic).

  • Heat the mixture to reflux for 4 hours. The solution will turn homogenous then precipitate the product.

  • Cool to 0°C. Filter the white/off-white solid.

  • Validation: 1H NMR (DMSO-d6) should show a singlet for N-Me (~3.7 ppm) and a singlet for H-6 (~8.2 ppm).

Protocol 2: Regioselective C4-Amination ( )

Target: >95% C4-isomer.

  • Setup: Dissolve 4,5-dichloro-2-methylpyridazin-3(2H)-one (1.0 eq) in Acetonitrile (anhydrous).

  • Addition: Add the amine (1.1 eq) and Triethylamine (1.5 eq) or excess amine (2.2 eq).

    • Tip: Do not use alcohols (MeOH/EtOH) if high regioselectivity is critical; they can promote side reactions or minor C5 attack.

  • Reaction: Stir at Room Temperature for 2–6 hours.

    • Note: Heating is rarely needed for C4 substitution and may promote C5 attack or bis-substitution.

  • Monitoring: TLC (EtOAc/Hexane). The C4-product usually runs slightly lower than the starting material.

  • Workup: Evaporate solvent. Resuspend in water.[2][3][4] Filter the precipitate (if solid) or extract with DCM.

Decision Tree: Troubleshooting Regioselectivity

Use this flow to determine the correct experimental adjustment.

DecisionTree Start Start: Regioselectivity Issue IssueType What is the problem? Start->IssueType RingForm Ring Formation (N1 vs N2) IssueType->RingForm Synthesis from Mucochloric Acid SNAr SNAr Reaction (C4 vs C5) IssueType->SNAr Functionalization CheckHydrazine Check Hydrazine Nucleophilicity RingForm->CheckHydrazine Standard Standard Alkyl/Aryl? Product is N2 (Correct) CheckHydrazine->Standard Yes Desired Which Isomer do you want? SNAr->Desired WantC4 Target: C4-Amino Desired->WantC4 WantC5 Target: C5-Amino Desired->WantC5 SolC4 1. Use Aprotic Solvent (MeCN, THF) 2. Low Temp (RT) 3. Avoid excess Nucleophile WantC4->SolC4 SolC5 Direct SNAr is difficult. 1. Accept mixture & separate 2. Block C4 first 3. Use different scaffold WantC5->SolC5

Caption: Decision logic for troubleshooting regiochemical outcomes in pyridazinone synthesis.

References

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Source: ResearchGate / J. Korean Chem. Soc.[4] Insight: Confirms that reaction with amines in organic solvents (acetonitrile) selectively yields the C4-amino product. URL:[Link]

  • Nucleophilic Substitution of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Source: CLOCKSS / Heterocycles Insight: Demonstrates that even with strong activating groups (Nitro), the C4 position remains highly reactive toward phenoxides/alkoxides. URL:[Link][3][4][5][6][7][8][9][10]

  • Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Source: ResearchGate / J. Korean Chem. Soc.[4] Insight: Provides experimental details on nitration and chlorination, and subsequent nucleophilic attacks, reinforcing the C4 selectivity patterns. URL:[Link]

Sources

Optimization

Technical Support Center: Separation of 4-Chloro and 5-Chloro Pyridazinone Isomers

Welcome to the Technical Support Center for the resolution of 4-chloro and 5-chloro pyridazinone isomers. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the resolution of 4-chloro and 5-chloro pyridazinone isomers. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the separation of these critical positional isomers.

The pyridazinone core is a significant scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3][4] The precise separation of chloro-substituted isomers is paramount, as even minor positional changes can dramatically alter a compound's pharmacological and toxicological profile.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 4-chloro and 5-chloro pyridazinone isomers so challenging?

A1: The primary difficulty lies in their structural similarity. As positional isomers, they share the same molecular weight and elemental composition, differing only in the placement of the chlorine atom on the pyridazinone ring. This results in very similar physicochemical properties, such as polarity, solubility, and pKa, making them difficult to resolve using standard chromatographic or crystallization techniques. The pyridazine nucleus itself presents unique electronic properties, with no "unactivated" ring carbons for nucleophilic attack, which can influence its interaction with stationary phases.[5]

Q2: What is the most effective initial approach for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended starting point due to its high resolving power and versatility.[6] Specifically, Reverse-Phase HPLC (RP-HPLC) with a C18 column is a robust initial choice for method development.[7][8] However, given the subtle differences between the isomers, optimization of the mobile phase and potentially screening alternative stationary phases will likely be necessary.

Q3: Can Supercritical Fluid Chromatography (SFC) be used for this separation?

A3: Yes, SFC is an excellent alternative and is often superior for isomer separations.[9][10][11][12][13] SFC offers different selectivity compared to HPLC and has the advantages of faster analysis times and reduced solvent consumption.[14][15] Polysaccharide-based chiral stationary phases, even for separating positional isomers, can sometimes provide the necessary selectivity in SFC.[9][10]

Q4: Is crystallization a viable method for separating these isomers?

A4: While challenging, crystallization can be a cost-effective method for large-scale separation. However, it is often difficult to achieve high purity for one isomer without significant loss of material due to co-crystallization. Success is highly dependent on finding a solvent system where the two isomers have a significant difference in solubility. This often requires extensive screening of various solvents and solvent mixtures. In some cases, forming salts with optically active acids can facilitate the separation of enantiomers, a principle that could potentially be adapted for diastereomeric resolution if a chiral center is present elsewhere in the molecule.[16]

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic separation of 4-chloro and 5-chloro pyridazinone isomers.

Issue 1: Poor Resolution or Complete Co-elution in RP-HPLC
  • Underlying Cause: The stationary phase and mobile phase combination does not provide sufficient selectivity to differentiate between the two isomers. Their similar polarities lead to nearly identical retention times.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Organic Modifier: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Sometimes, switching from one organic solvent to another can significantly alter selectivity.

      • Additives: Introduce additives to the mobile phase. Small amounts of acids (e.g., formic acid, acetic acid) or buffers can protonate the pyridazinone ring, altering its interaction with the stationary phase. The choice and concentration of these additives can be critical for achieving separation.[17]

    • Screen Different Stationary Phases:

      • If a standard C18 column fails, explore other stationary phases that offer different retention mechanisms. Phenyl-based columns can provide pi-pi interactions, which may differ between the two isomers due to the chlorine atom's position influencing the electron density of the aromatic ring.[18]

      • Consider columns with polar-embedded groups, which offer alternative selectivity for polar compounds.

    • Adjust Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the differences in the thermodynamics of partitioning between the isomers and the stationary phase. Conversely, increasing the temperature can improve efficiency, which might also lead to better separation.

Issue 2: Tailing or Asymmetric Peaks
  • Underlying Cause: This is often due to secondary interactions between the basic nitrogen atoms in the pyridazinone ring and residual silanol groups on the silica-based stationary phase. It can also be caused by overloading the column.

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Add a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

      • Lowering the pH of the mobile phase with an acid (e.g., formic acid) can protonate the basic sites on the analyte, which can sometimes improve peak shape.

    • Reduce Sample Load: Inject a smaller amount of your sample to ensure you are not exceeding the column's capacity.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanol groups. Ensure you are using a high-quality, well-maintained column.

Issue 3: Irreproducible Retention Times
  • Underlying Cause: Fluctuations in the HPLC system or degradation of the column can lead to shifting retention times.

  • Troubleshooting Steps:

    • System Check: Ensure the pump is delivering a consistent flow rate and that there are no leaks in the system.[19] Always allow the column to fully equilibrate with the mobile phase before starting a sequence of injections.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition is a common cause of retention time drift.

    • Column Health: If the column has been used extensively, its performance may have degraded. Consider flushing the column or replacing it if performance does not improve.

Experimental Protocols

Protocol 1: RP-HPLC Method Development for Isomer Separation
  • Column: Start with a high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient:

    • Start with a shallow gradient, for example, 10-50% B over 20 minutes. This will help to determine the approximate elution conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength where both isomers have good absorbance (e.g., 254 nm).

  • Injection Volume: 5 µL

  • Optimization:

    • Based on the initial run, adjust the gradient to improve resolution around the elution time of the isomers. An isocratic method may be possible if the initial separation is promising.

    • If resolution is still poor, switch the organic modifier to methanol and repeat the screening.

    • If necessary, proceed to screen other columns like a Phenyl-Hexyl or a Polar-Embedded phase column.

Protocol 2: SFC Screening for Isomer Separation
  • Column: A polysaccharide-based chiral column such as Chiralcel OJ or Chiralpak AS can be surprisingly effective for positional isomer separations.[9][10]

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Co-solvent): Methanol

  • Initial Gradient: 5-40% B over 10 minutes.

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Flow Rate: 3.0 mL/min

  • Detection: UV-Vis or Mass Spectrometry

  • Optimization:

    • Adjust the gradient steepness and co-solvent percentage.

    • Screen other co-solvents such as ethanol or isopropanol.

    • Adding a small amount of an additive (e.g., diethylamine for basic compounds) to the co-solvent can sometimes dramatically improve peak shape and selectivity.

Data Presentation

Table 1: Example HPLC Screening Results for 4-Chloro and 5-Chloro Pyridazinone Isomers

ColumnMobile PhaseRetention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
C1860% ACN/40% Water + 0.1% FA8.28.51.2
Phenyl-Hexyl60% ACN/40% Water + 0.1% FA9.510.11.8
C1870% MeOH/30% Water + 0.1% FA7.17.30.9

Note: This is example data and actual results will vary.

Visualizations

Workflow for Troubleshooting Poor Resolution

G start Poor or No Resolution optimize_mp Optimize Mobile Phase (Gradient, Organic Modifier) start->optimize_mp screen_cols Screen Alternative Columns (Phenyl, Polar-Embedded) optimize_mp->screen_cols No Improvement success Resolution Achieved optimize_mp->success Improved Rs adjust_temp Adjust Column Temperature screen_cols->adjust_temp No Improvement screen_cols->success Improved Rs adjust_temp->success Improved Rs failure Consult Further (SFC, Crystallization) adjust_temp->failure No Improvement

Caption: Troubleshooting workflow for poor isomer resolution.

References

  • Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. PubMed.
  • Efficient preparative separation of 6‐(4‐aminophenyl)‐5‐methyl‐4, 5‐dihydro‐3(2H)‐pyridazinone enantiomers on polysaccharide‐based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography. ResearchGate.
  • Efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4, 5-dihydro-3(2H)-pyridazinone enantiomers on polysaccharide-based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography. PubMed.
  • Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers. Benchchem.
  • Crystal and molecular structures of pyridazinone cardiovascular agents. PubMed.
  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC.
  • Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. PMC - NIH.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Unknown Source.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. Wsu.
  • Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Unknown Source.
  • Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences - Pharma Research Library.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
  • A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. Benchchem.
  • Product Class 8: Pyridazines. Unknown Source.
  • Full article: Synthesis and biological evaluation of some new pyridazinone derivatives. Taylor & Francis Online.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Unknown Source.
  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia.
  • Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs. PMC.
  • Method for obtaining pure enantiomers of a pyridazinone derivative. Google Patents.
  • Determination of pyrrolizidine alkaloids in plant material using SFC-MS. Shimadzu.
  • Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International.
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Unknown Source.
  • Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.
  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Chloro-6-methoxypyridazin-3(2H)-one

Welcome to the technical support center for the purification of 5-Chloro-6-methoxypyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Chloro-6-methoxypyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important heterocyclic intermediate. As Senior Application Scientists, we have structured this guide to not only provide step-by-step protocols but also to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My initial work-up is complete, but the crude product is a dark, oily residue instead of a solid. What should I do?

A1: An oily residue indicates the presence of significant impurities that are depressing the melting point of your product. These could include residual solvent, unreacted starting materials, or low-melting byproducts. The goal is to induce crystallization or proceed with a purification method suitable for non-solids.

Expert Insight: The primary synthesis route to methoxy-pyridazines often involves the nucleophilic substitution of a dichloro-precursor with sodium methoxide in a solvent like methanol.[1] Incomplete reaction, excess methoxide, or side reactions can lead to a complex mixture.

Recommended Actions:

  • Solvent Removal: Ensure all reaction solvents (e.g., methanol, ethyl acetate) are thoroughly removed under reduced pressure. Co-evaporating with a solvent in which your compound has low solubility, like hexane, can sometimes help azeotropically remove residual high-boiling solvents.

  • Trituration: This is the first-line technique for converting an oil into a solid.

    • Add a small amount of a non-polar solvent in which your desired product is expected to be poorly soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture).

    • Scratch the inside of the flask with a glass rod at the solvent-oil interface. This creates nucleation sites for crystal formation.[2]

    • Stir or sonicate the mixture. The impurities may remain dissolved in the solvent while your product crystallizes.

    • Collect the resulting solid by vacuum filtration.

  • Proceed to Chromatography: If trituration fails, do not discard the material. The oil can be directly purified using silica gel column chromatography. Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column.

Q2: My TLC plate shows three spots: one major product spot and two impurity spots, one more polar and one less polar. How do I design a purification strategy?

A2: This is a classic purification challenge that can be solved with a multi-step approach. The polarity differences between your product and the byproducts are key to their separation.

Expert Insight: The less polar spot is likely the unreacted starting material, such as 5,6-dichloropyridazin-3(2H)-one, or a related less functionalized precursor. The more polar spot could be a hydrolysis byproduct (e.g., 5-Chloro-6-hydroxypyridazin-3(2H)-one) if water was present, or a di-substituted byproduct like 5,6-dimethoxypyridazin-3(2H)-one, which can sometimes be more polar on silica depending on its hydrogen bonding capabilities.

Purification Workflow:

Purification_Strategy Crude Crude Mixture (3 spots on TLC) Wash Aqueous Wash (e.g., NaHCO3, Brine) Crude->Wash Removes polar impurities Recryst Recrystallization Wash->Recryst If product crystallizes well Column Silica Gel Column Chromatography Wash->Column If recrystallization is ineffective Pure Pure Product Recryst->Pure Column->Pure

Caption: Multi-step purification workflow for a complex crude mixture.

Step-by-Step Protocol:

  • Initial Wash (Extraction): Dissolve the crude product in an organic solvent like ethyl acetate. Wash the solution sequentially with a saturated sodium bicarbonate solution (to remove acidic impurities) and then with brine (to remove water and some water-soluble impurities).[1] Dry the organic layer over anhydrous magnesium sulfate and concentrate. Re-run a TLC to see if the polar impurity has been removed.

  • Purification Choice:

    • Recrystallization: If the washed product is a solid and the remaining impurities are present in small amounts, recrystallization is the most efficient method.[3][4] (See FAQ Q2 for solvent selection).

    • Column Chromatography: If recrystallization fails or the impurities are too abundant, column chromatography is necessary.[5] Use a solvent system (e.g., hexane/ethyl acetate) that gives good separation on the TLC plate (product Rf value of ~0.3-0.4). The non-polar impurity will elute first, followed by your product, and then the polar impurity.

Q3: My yield after recrystallization is extremely low. How can I improve recovery?

A3: Low recovery during recrystallization is a common issue that typically points to one of two causes: using too much solvent or choosing a solvent in which the product has high solubility even when cold. [4]

Troubleshooting Steps:

  • Minimize Solvent Volume: The key is to dissolve your compound in the minimum amount of boiling (or near-boiling) solvent to form a saturated solution.[4][6] Adding excess solvent will keep more of your product dissolved upon cooling, drastically reducing the yield.

  • Ensure Complete Cooling: Allow the flask to cool slowly to room temperature first, then place it in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[7] Hasty cooling can trap impurities and form smaller, less pure crystals.

  • Recover a Second Crop: Do not discard the filtrate (the "mother liquor") immediately. Concentrate the filtrate to about half its volume and cool it again. Often, a second, albeit less pure, crop of crystals can be recovered.[7]

  • Re-evaluate Your Solvent System: If yields remain low, your chosen solvent may be suboptimal. Consider a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[7] For this compound, a system like ethanol/water or ethyl acetate/hexane could be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of 5-Chloro-6-methoxypyridazin-3(2H)-one and how do their properties differ?

A1: The byproducts depend on the specific synthetic route, but a common approach involves the mono-methoxylation of a dichloro-pyridazinone precursor. Based on this, the following byproducts are plausible:

CompoundStructure (Example)Molecular Weight ( g/mol )Polarity on Silica Gel (Relative to Product)Separation Rationale
5-Chloro-6-methoxypyridazin-3(2H)-one (Product) Structure of the target compound160.56[8]Baseline Target compound of intermediate polarity.
5,6-Dichloropyridazin-3(2H)-one (Starting Material)Structure with two Cl atoms164.99Less PolarThe methoxy group is more polar than a chloro group, making the starting material less polar than the product.
5,6-Dimethoxypyridazin-3(2H)-one (Over-reaction)Structure with two OMe groups156.14More PolarThe presence of two oxygen atoms increases the potential for hydrogen bonding with the silica surface, increasing polarity.
5-Chloro-6-hydroxypyridazin-3(2H)-one (Hydrolysis)Structure with Cl and OH groups146.53Much More PolarThe hydroxyl group is a strong hydrogen bond donor, causing it to adhere strongly to silica gel.[9] It is also acidic.
Q2: How do I select the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2][4] The impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor).

Experimental Protocol: Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude solid into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each addition.

  • Room Temperature Test: If the solid dissolves readily at room temperature, the solvent is too good and should be discarded as a primary choice.[6]

  • Heating Test: If the solid is poorly soluble at room temperature, heat the test tube in a hot water or sand bath.[7] Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Evaluation: The best solvent is the one that required heating to dissolve the compound and produced a large quantity of crystals upon cooling.

Common SolventsBoiling Point (°C)PolarityNotes for Consideration
Water100HighGood for polar compounds; high boiling point.[10]
Ethanol78HighExcellent general-purpose polar solvent.
Isopropanol82MediumLess polar than ethanol; good alternative.
Ethyl Acetate77MediumGood for moderately polar compounds; can be hydrolyzed by acid/base.
Toluene111LowGood for non-polar compounds; high boiling point.
Hexane / Heptane~69 / ~98LowExcellent for non-polar compounds; often used as the "poor" solvent.
Q3: What is a standard protocol for purifying this compound by flash column chromatography?

A3: Flash column chromatography is a rapid and effective method for separating compounds based on their differential adsorption to a stationary phase.

Expert Insight: The key to a successful column is proper preparation. Never load your sample as a concentrated liquid "plug," as this leads to poor separation. Always pre-adsorb it onto silica for the sharpest bands.

Step-by-Step Protocol:

  • Select Eluent System: Using TLC, find a solvent system (e.g., starting with 30% Ethyl Acetate in Hexane) that provides a product Rf value of ~0.3-0.4 and good separation from impurities.

  • Prepare the Sample: Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 10-20 mL of dichloromethane). Add 2-3 times the mass of your product in silica gel (2-3 g). Swirl to create a slurry and then evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

  • Pack the Column:

    • Choose an appropriately sized column.

    • Fill the column about two-thirds full with your chosen eluent.

    • Slowly pour in silica gel as a slurry in the eluent, tapping the column gently to ensure even packing without air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disruption.

  • Load and Run the Column:

    • Drain the solvent until it is just level with the sand.

    • Carefully add your pre-adsorbed sample powder onto the sand.

    • Gently add another layer of sand on top of the sample.

    • Carefully fill the column with eluent.

    • Apply gentle pressure (using a pump or bulb) to begin eluting the solvent and collect fractions.

  • Monitor and Collect: Monitor the fractions being collected using TLC. Combine the fractions that contain your pure product.

  • Isolate Product: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain your purified compound.

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. Select Eluent (TLC, Rf~0.3) Sample 2. Pre-adsorb Sample on Silica TLC->Sample Pack 3. Pack Column (Slurry Method) Sample->Pack Load 4. Load Sample Elute 5. Elute & Collect Fractions Load->Elute Monitor 6. Monitor Fractions (TLC) Elute->Monitor Combine 7. Combine Pure Fractions Evap 8. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Step-by-step workflow for flash column chromatography.

Q4: Which analytical techniques should I use to confirm the purity and identity of my final product?

A4: A combination of techniques is essential to unambiguously confirm both purity and structural identity.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile and water (often with a small amount of acid like formic acid for better peak shape) is a good starting point.[1][11] Purity is determined by the area percentage of the main product peak.

    • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.[2]

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The spectra will confirm the connectivity of atoms, the number of protons and carbons, and the overall structure of the molecule.

    • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. Look for the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated mass of C₅H₅ClN₂O (160.56 g/mol ).[1]

References
  • Grassl, S., Singer, J., & Knochel, P. (2019). Iron-Mediated Electrophilic Amination of Organozinc Halides using Organic Azides. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem.com. Available at: [Link]

  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. Available at: [Link]

  • Woliński, J., & Uliasz, A. (1974). [Synthesis of pyridazines. I. Synthesis and some reactions of 3,6-dichloropyridazine]. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]

  • Wu, J., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]

  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science. Available at: [Link]

  • Semantic Scholar. (n.d.). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Available at: [Link]

  • Patel, M. R., et al. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Drug Development and Research. Available at: [Link]

  • Occidental College, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. Available at: [Link]

  • Carradus, M., et al. (2013). A validated method to measure benzo[a]pyrene concentrations in tobacco by high-performance liquid chromatography-fluorescence detection. Analytical Methods. Available at: [Link]

  • Deady, L. W., & Korytsky, O. L. (1982). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-3-methoxypyridazine. National Center for Biotechnology Information. Available at: [Link]

  • Aouad, M. R., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available at: [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Available at: [Link]

  • American Elements. (n.d.). 5-Chloro-3-methoxypyridazine. Available at: [Link]

  • APEC Water Systems. (n.d.). Different Water Filtration Methods Explained. Available at: [Link]

  • Arkat USA, Inc. (n.d.). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Available at: [Link]

  • Abdel-Motaal, S. M., et al. (2020). Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3,6-Dichloropyridazine. National Center for Biotechnology Information. Available at: [Link]

  • de Souza, J. D., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. Available at: [Link]

  • Mondloch, J. E., et al. (2015). Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal-Organic Framework. Angewandte Chemie International Edition. Available at: [Link]

  • World Health Organization. (2011). Guidelines for drinking-water quality, 4th edition. NCBI Bookshelf. Available at: [Link]

  • Atlas Scientific. (n.d.). Water Purification Methods. Available at: [Link]

  • Kovaľ, M., et al. (2020). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Univerzita Komenského. Available at: [Link]

  • Collivignarelli, M. C., et al. (2017). Overview of the Main Disinfection Processes for Wastewater and Drinking Water Treatment Plants. Sustainability. Available at: [Link]

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  • Santos. (n.d.). Qualitative and Quantitative Tier 3 Assessment. Available at: [Link]

  • SIELC. (n.d.). Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. Available at: [Link]

  • Helda. (n.d.). Characterization of hydrolysis products and determination of the rate of hydrolysis of Novichok A-234 in different decontaminants. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 3-Chloro-6-methoxypyridazine. Available at: [Link]

  • Rocchi, S., et al. (2023). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. Cosmetics. Available at: [Link]

  • Scientific Committee on Consumer Safety. (2009). Opinion of the Scientific Committee on Consumer Safety on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methylisothiazolin-3(2H)-one. European Commission. Available at: [Link]

  • Google Patents. (n.d.). US6441002B1 - Polymorphic, amorphous and hydrated forms of 5-chloro-3-(4-methanesulfonyphenyl)-6'- methyl-[2,3']bipyridinyl.

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Optimization

preventing hydrolysis of methoxy group in pyridazinone reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for methoxy-substituted pyridazinone reaction chemistry. This resource, designed by application scientists w...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for methoxy-substituted pyridazinone reaction chemistry. This resource, designed by application scientists with extensive field experience, provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and handling of these important heterocyclic compounds. Pyridazinone derivatives are a significant class of compounds in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The methoxy group is a common substituent used to modulate the electronic and steric properties of these molecules, often enhancing their biological activity.[4] However, the lability of the methoxy group, particularly its susceptibility to hydrolysis, can present significant synthetic challenges.

This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of the methoxy group on the pyridazinone ring.

Q1: Under what conditions is the methoxy group on my pyridazinone susceptible to hydrolysis?

A1: The methoxy group on a pyridazinone ring is most vulnerable to hydrolysis under both acidic and basic conditions, particularly in the presence of water.[5][6][7] The reaction is essentially the cleavage of the ether bond, resulting in a hydroxyl group (a pyridazinone) and methanol. The rate of hydrolysis is influenced by several factors including pH, temperature, and the specific substitution pattern on the pyridazinone core.[5]

Q2: What is the chemical mechanism behind methoxy group hydrolysis?

A2: The mechanism differs depending on the pH of the reaction medium.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the oxygen of the methoxy group is protonated, making the methyl group a better leaving group. A nucleophile, typically water, then attacks the activated carbon, leading to the cleavage of the C-O bond.[8][9] This process is often reversible.[7][10][11]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a nucleophile (e.g., hydroxide ion) directly attacks the methyl carbon of the methoxy group in an SN2-type reaction, displacing the pyridazinone oxygen. This process is generally irreversible because the resulting pyridazinone anion is a poor leaving group.[7][10][12]

Q3: Are there specific positions on the pyridazinone ring where the methoxy group is more or less stable?

A3: Yes, the electronic environment significantly impacts stability. A methoxy group attached to a carbon atom that is part of the electron-deficient pyridazinone ring can be more susceptible to nucleophilic attack. The presence of other electron-withdrawing or donating groups on the ring will further modulate this reactivity. For instance, a methoxy group adjacent to the carbonyl function may exhibit different stability compared to one further away.[13]

Q4: How can I detect if hydrolysis of the methoxy group has occurred in my reaction?

A4: Several analytical techniques can be employed to monitor for hydrolysis:

  • Thin Layer Chromatography (TLC): The hydroxylated product will have a different polarity and thus a different Rf value compared to the starting methoxy-pyridazinone.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate the starting material, the hydrolyzed product, and other byproducts, allowing for quantification of the extent of hydrolysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic methoxy signal (a singlet typically around 3-4 ppm in 1H NMR) and the appearance of a new signal for the hydroxyl proton (which can be broad and its chemical shift is solvent-dependent) are clear indicators of hydrolysis.

  • Mass Spectrometry (MS): A change in the molecular weight corresponding to the loss of a methyl group (-CH3) and the addition of a hydrogen atom (+H) will be observed.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance to proactively prevent and troubleshoot methoxy group hydrolysis during your experiments.

Issue 1: Unexpected formation of the hydroxyl-pyridazinone during a reaction.

Root Cause Analysis: This is a classic sign of unintended hydrolysis. The most likely culprits are the presence of water and non-neutral pH conditions in your reaction setup or during the workup procedure.

Preventative & Corrective Actions:

1. Rigorous Control of Reaction Conditions:

  • Solvent and Reagent Purity:

    • Protocol: Always use anhydrous solvents for your reactions. If necessary, distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents). Use freshly opened or properly stored anhydrous reagents.

    • Causality: Water is a key reactant in the hydrolysis process.[15] Minimizing its presence is the most critical step in preventing unwanted side reactions.

  • pH Control:

    • Protocol: If your reaction conditions are not inherently neutral, consider the use of a non-nucleophilic buffer system to maintain a pH range where the methoxy group is more stable (typically near neutral, pH 6-8).[5][6] However, the optimal pH can be compound-specific.

    • Causality: Both strong acids and bases catalyze the hydrolysis of the methoxy group.[6][10][16] Maintaining a neutral environment minimizes these catalytic pathways.

  • Temperature Management:

    • Protocol: Run reactions at the lowest temperature that allows for a reasonable reaction rate.

    • Causality: Hydrolysis, like most chemical reactions, is accelerated at higher temperatures.[5]

2. Strategic Workup Procedures:

  • Aqueous Workup:

    • Protocol: When an aqueous workup is necessary, perform it quickly and at a low temperature (e.g., using an ice bath). Use a buffered aqueous solution (e.g., phosphate buffer at pH 7) instead of pure water if your compound is particularly sensitive.

    • Causality: Prolonged contact with an aqueous phase, especially if it becomes acidic or basic due to the nature of the reagents being quenched, can lead to significant hydrolysis.

  • Extraction and Drying:

    • Protocol: After extraction, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO4 or Na2SO4).

    • Causality: Residual water in the organic phase can cause hydrolysis during solvent evaporation, especially if heating is required.

3. Purification Considerations:

  • Chromatography:

    • Protocol: If using silica gel chromatography, be aware that standard silica gel can be slightly acidic. To mitigate this, you can either use deactivated silica gel (by adding a small percentage of a non-nucleophilic base like triethylamine to the eluent) or opt for a different stationary phase like alumina (which is available in neutral, acidic, or basic forms).

    • Causality: The acidic surface of silica gel can catalyze the hydrolysis of sensitive compounds during purification.

Issue 2: Hydrolysis occurs during N-alkylation or other modifications of the pyridazinone ring.

Root Cause Analysis: Many reactions on the pyridazinone ring, such as N-alkylation, often employ basic conditions which can promote methoxy group hydrolysis.

Preventative & Corrective Actions:

1. Choice of Base and Solvent:

  • Protocol: Opt for non-nucleophilic, sterically hindered bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) over nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Use anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Causality: Strong, non-nucleophilic bases are less likely to directly attack the methoxy group, while still being effective at deprotonating the pyridazinone nitrogen for subsequent reactions.

2. Protecting Group Strategy:

  • Protocol: In complex syntheses where the methoxy group is particularly labile, consider using a more robust protecting group for the hydroxyl functionality that can be introduced earlier in the synthetic sequence. A benzyl ether, for example, is stable to a wider range of conditions than a methyl ether and can be removed later via hydrogenolysis.

  • Causality: This approach avoids the issue of methoxy group instability altogether by using a more suitable protecting group for the planned reaction sequence.

Part 3: Data & Visualizations

Table 1: Key Factors Influencing Methoxy Group Stability on Pyridazinones
FactorImpact on StabilityRecommended Mitigation Strategy
pH High instability at acidic (< 5) and basic (> 9) pH.[5][6][17]Maintain reaction and workup pH between 6 and 8 using buffers if necessary.[5][6]
Temperature Increased temperature accelerates hydrolysis.[5]Conduct reactions at the lowest feasible temperature.
Water Content Water is a necessary reactant for hydrolysis.[15]Use anhydrous solvents and reagents; minimize exposure to moisture.
Reaction Time Longer reaction times increase the risk of hydrolysis.Monitor reaction progress closely (e.g., by TLC or LC-MS) and quench promptly upon completion.
Purification Media Acidic silica gel can induce hydrolysis.Use neutral or deactivated silica gel, or an alternative stationary phase like alumina.
Experimental Workflow: General Protocol for a Reaction Involving a Methoxy-Pyridazinone Derivative

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Anhydrous Solvents & Reagents setup Assemble Under Inert Atmosphere (N2/Ar) reagents->setup glassware Oven-Dried Glassware glassware->setup addition Add Methoxy-Pyridazinone & Other Reagents setup->addition run Run Reaction at Controlled Temperature addition->run monitor Monitor Progress (TLC/LC-MS) run->monitor quench Quench Reaction (e.g., with buffered solution) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry purify Purify (e.g., Neutral Chromatography) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for minimizing methoxy group hydrolysis.

Decision Tree: Troubleshooting Methoxy Group Hydrolysis

G cluster_reaction cluster_workup decision decision action action start Hydrolysis Detected? q_where When is it occurring? (During reaction or workup?) start->q_where q_conditions Are conditions acidic/basic? q_where->q_conditions Reaction q_workup Using acidic/basic aqueous solutions? q_where->q_workup Workup action_base Use non-nucleophilic base (e.g., t-BuOK) q_conditions->action_base Yes action_solvent Ensure anhydrous solvents/reagents q_conditions->action_solvent No action_base->action_solvent action_temp Lower reaction temperature action_solvent->action_temp action_buffer Use buffered wash (pH 7) q_workup->action_buffer Yes q_silica Using silica gel? q_workup->q_silica No action_buffer->q_silica action_silica Use neutral/deactivated silica or alumina q_silica->action_silica Yes

Caption: Decision tree for troubleshooting hydrolysis.

References

  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (2025). Jurnal Riset Kimia.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). MDPI. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). SciSpace. Available at: [Link]

  • “Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives”. (n.d.). International Journal of Research in Engineering and Science. Available at: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (2017). Scholars Research Library. Available at: [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. (2001). Utah State University DigitalCommons@USU. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. Available at: [Link]

  • 5.4: Hydrolysis Reactions. (2025). Chemistry LibreTexts. Available at: [Link]

  • Acid-catalyzed ester hydrolysis. (2014). Khan Academy. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Available at: [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Available at: [Link]

  • Base Catalyzed Ester Hydrolysis (Saponification). (2015). YouTube. Available at: [Link]

  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (2022). Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. (2025). Archives of Toxicology. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal. Available at: [Link]

  • DEMETHYLATIONS OF METHOXYPYRIDAZINES WITH MINES. (n.d.). Gifu Pharmaceutical University. Available at: [Link]

  • Phase I - Hydrolysis Reactions. (n.d.). PASSEL. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 5-Chloro-6-methoxypyridazin-3(2H)-one: A Comparative Guide to Solvent Selection and Regioisomer Differentiation

Topic: 1H NMR Characterization of 5-Chloro-6-methoxypyridazin-3(2H)-one Content Type: Publish Comparison Guide Executive Summary 5-Chloro-6-methoxypyridazin-3(2H)-one is a critical scaffold in the development of agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of 5-Chloro-6-methoxypyridazin-3(2H)-one Content Type: Publish Comparison Guide

Executive Summary

5-Chloro-6-methoxypyridazin-3(2H)-one is a critical scaffold in the development of agrochemicals and pharmaceutical agents (e.g., substituted pyridazinones with cardioactive or analgesic properties). Characterizing this molecule presents two specific challenges:

  • Tautomeric Equilibrium: The rapid exchange between the lactam (NH-form) and lactim (OH-form) complicates signal resolution.

  • Regioisomerism: Distinguishing the target compound from its isomers (e.g., 4-chloro-5-methoxy derivatives) requires precise chemical shift analysis of the lone aromatic proton.

This guide compares the efficacy of DMSO-d6 versus CDCl3 for structural validation and provides a self-validating protocol to rule out common regioisomers.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable proton and the stability of the tautomeric form.

Comparison Matrix: DMSO-d6 vs. CDCl3
FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl3 (Alternative) Scientific Rationale
NH Proton Visibility Excellent. Appears as a broad singlet

12.5–13.5 ppm.
Poor/Absent. Often invisible due to rapid exchange or broadening.DMSO forms strong H-bonds with the lactam NH, slowing the exchange rate on the NMR timescale.
Tautomeric Form Stabilizes the 2H-lactam form (dominant).May show minor lactim (OH) character or line broadening.Polar aprotic solvents favor the more polar lactam tautomer, simplifying the spectrum.
Ring Proton (H-4) Sharp Singlet (

7.0–7.2 ppm).
Singlet, but shift varies with concentration (

6.9–7.1 ppm).
H-bonding in DMSO deshields the system uniformly; CDCl3 is sensitive to concentration-dependent dimerization.
Water Artifacts H2O signal at

3.33 ppm (can overlap with OMe if wet).
H2O signal at

1.56 ppm (clear of key regions).
Caution: Dry DMSO is essential to prevent H-4/OMe overlap with water.
Tautomeric Equilibrium Visualization

The following diagram illustrates why DMSO is the superior choice for confirming the "one" (ketone) functionality over the "ol" (alcohol) form.

Tautomerism Lactam Lactam Form (2H-one) Dominant in DMSO (Target Structure) Lactim Lactim Form (3-ol) Trace in Non-polar (Aromatic OH) Lactam->Lactim Fast Exchange DMSO DMSO-d6 (H-bond Acceptor) DMSO->Lactam Stabilizes NH Slows Exchange CDCl3 CDCl3 (Non-polar) CDCl3->Lactim Shifts Equilibrium Slightly

Figure 1: Solvent influence on the Lactam-Lactim tautomeric equilibrium. DMSO stabilizes the NH proton, rendering it visible.

Structural Validation & Regioisomer Discrimination

A common synthetic pitfall is the formation of regioisomers during the nucleophilic substitution of 4,5-dichloro-3(2H)-pyridazinone. The position of the remaining aromatic proton is the diagnostic key.

The "Lone Proton" Diagnostic Rule

In the pyridazin-3(2H)-one scaffold, the chemical shift of the ring proton depends heavily on its position relative to the Carbonyl (C3) and the Nitrogen (N2).

Regioisomer StructureProton PositionExpected Shift (

)
Diagnostic Note
5-Cl, 6-OMe (Target) H-4 7.0 – 7.2 ppm Upfield due to

-position to carbonyl.
4-Cl, 5-OMeH-67.8 – 8.2 ppmDownfield due to

-position to Nitrogen (deshielding).
4-Cl, 6-OMeH-57.3 – 7.5 ppmMid-range; less shielded than H-4.
Decision Workflow

Use this logic flow to validate your synthesized product.

RegioID Start Analyze 1H NMR (DMSO-d6) Focus on Aromatic Region (6.5 - 8.5 ppm) Count Is there exactly ONE singlet in the aromatic region? Start->Count ShiftCheck Check Chemical Shift ($delta$) Count->ShiftCheck Yes Check Purity/Synthesis Check Purity/Synthesis Count->Check Purity/Synthesis No (Multiple peaks) Target $delta$ 7.0 - 7.2 ppm (Proton at H-4) CONFIRMED: 5-Cl-6-OMe ShiftCheck->Target Iso_H6 $delta$ > 7.8 ppm (Proton at H-6) REJECT: Likely 4-Cl-5-OMe ShiftCheck->Iso_H6 Iso_H5 $delta$ ~ 7.4 ppm (Proton at H-5) REJECT: Likely 4-Cl-6-OMe ShiftCheck->Iso_H5

Figure 2: Logic gate for distinguishing the target compound from common regioisomers based on H-4 vs H-5/H-6 chemical shifts.

Experimental Protocol

This protocol ensures reproducibility and minimizes artifacts such as water overlap or concentration-dependent shifting.

Materials
  • Analyte: ~5–10 mg of 5-Chloro-6-methoxypyridazin-3(2H)-one (dried under vacuum).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane). Note: Use a fresh ampoule to minimize water content.

  • Instrument: 300 MHz or higher NMR spectrometer.

Step-by-Step Methodology
  • Preparation: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6.

    • Why: High concentration improves the signal-to-noise ratio for the broad NH peak, but avoid saturation which causes line broadening.

  • Acquisition Parameters:

    • Pulse Angle: 30° (ensures accurate integration).

    • Relaxation Delay (D1): Set to

      
       2.0 seconds.
      
    • Reasoning: The NH proton has a different relaxation time than the methyl protons. A short D1 leads to poor integration ratios.

    • Scans: 16–64 scans.

  • Processing:

    • Reference the spectrum to TMS (0.00 ppm) or the residual DMSO pentet (2.50 ppm).

    • Apply an exponential window function (LB = 0.3 Hz) to smooth the broad NH signal.

Expected Data (DMSO-d6)
SignalShift (

ppm)
MultiplicityIntegrationAssignment
NH 12.8 – 13.2Broad Singlet (bs)1HH-2 (Lactam NH)
Ar-H 7.10

0.1
Singlet (s)1HH-4 (Ring Proton)
OMe 3.85

0.05
Singlet (s)3HO-CH3 (Methoxy)
Solvent 2.50Pentet-DMSO residual
Water 3.33Broad Singlet-H2O (Variable)

References

  • Tautomerism in Pyridazinones: Ebrahimi, A. et al. "Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models."[1] Journal of Molecular Graphics and Modelling, 2014.[1][2] Link

  • Synthesis & Characterization: Zou, X. et al. "Synthesis and Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives." Molecules, 2009.[3] Link

  • Regiochemistry of Chloropyridazinones: Lee, H.G. et al. "Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles."[4] Journal of the Korean Chemical Society, 2010. Link

  • NMR Solvent Data: Gottlieb, H.E. et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997. Link

Sources

Comparative

Comparative Structural Analysis of 5-Substituted Pyridazin-3(2H)-ones: Solid-State Dynamics and Methodological Validation

Topic: Comparative Structural Analysis of 5-Substituted Pyridazin-3(2H)-ones Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists Executive Summary This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Structural Analysis of 5-Substituted Pyridazin-3(2H)-ones Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists

Executive Summary

This guide provides a technical comparison of the structural dynamics of 5-substituted pyridazin-3(2H)-ones, a critical scaffold in the development of cardiotonic and antihypertensive agents. Unlike standard product reviews, this analysis compares structural behaviors (supramolecular motifs) and analytical methodologies (SC-XRD vs. PXRD/DFT). We focus on the causality between the substituent at the C5 position and the stability of the dominant lactam tautomer, validated through experimental crystallographic data.

Part 1: The Structural Challenge – Tautomerism and Synthons

The primary challenge in characterizing pyridazin-3(2H)-ones is the lactam-lactim tautomerism . While the NH-form (lactam) is pharmacologically active and dominant in the solid state, the OH-form (lactim) can exist in solution or specific cocrystal environments.

The Self-Validating Synthon:

In the solid state, 5-substituted pyridazin-3(2H)-ones form a "self-validating" supramolecular structure. If your crystal structure does not exhibit the centrosymmetric inversion dimer formed via dual N-H···O hydrogen bonds, the phase purity or solvation state must be questioned.

  • Mechanism: The N(2)-H acts as the donor, and the carbonyl O(3) acts as the acceptor.

  • Graph Set Notation:

    
     (Two donors, two acceptors, 8-membered ring).
    
Visualization: Tautomeric Equilibrium & Energy Landscape

The following diagram illustrates the energetic preference for the lactam form, which is stabilized by ~14 kcal/mol in the gas phase (Emamian et al., 2014), though this barrier lowers in protic solvents.

Tautomerism Lactam Lactam Form (NH-form) (Dominant Solid State) TS Transition State (High Energy Barrier) Lactam->TS Proton Transfer Dimer Centrosymmetric Dimer [R2,2(8) Motif] Lactam->Dimer Supramolecular Self-Assembly Lactim Lactim Form (OH-form) (Rare/Solution Phase) TS->Lactim Tautomerization

Caption: Thermodynamic equilibrium favoring the Lactam form and its subsequent stabilization via dimerization in the crystal lattice.

Part 2: Comparative Analysis – Material & Methodology

A. Material Comparison: Steric Influence at Position 5

The substituent at position 5 (C5) dictates the packing efficiency and planarity of the pyridazinone ring.

Feature5-Methyl Derivative (Small Substituent)5-Phenyl Derivative (Bulky Substituent)Structural Implication
Planarity High. Ring remains flat.Twisted. Phenyl ring rotates (~20–40°) to relieve steric strain with C4/C6.Affects

-

stacking capability.
Packing Efficiency High density. Tight stacking columns.Lower density. Formation of "herringbone" or slipped-stack motifs.5-Phenyl derivatives often show higher solubility due to weaker lattice energy.
H-Bond Distance Short (

)
Slightly Elongated (

)
Bulky groups may sterically hinder the optimal approach for dimerization.
B. Methodological Comparison: Validating the Structure

Researchers often rely on Powder X-ray Diffraction (PXRD) for speed, but Single Crystal X-ray Diffraction (SC-XRD) is non-negotiable for tautomer assignment.

MethodologySC-XRD (Gold Standard) PXRD (Bulk Analysis) DFT (Computational)
Resolution Atomic (

). Explicitly locates H-atoms on Nitrogen.
Aggregate. Peaks indicate phase identity, not atomic connectivity.Theoretical. Predicts lowest energy conformer.
Tautomer ID Definitive. C=O bond length (~1.24 Å) confirms Lactam.Ambiguous. Cannot distinguish C=O from C-OH easily without Rietveld refinement.Supportive. Calculates energy gap between tautomers.
Throughput Low (Days/Weeks for crystal growth).High (Minutes).[1]Medium (Hours of CPU time).
Best Use De novo structure determination & absolute configuration.Batch purity check & polymorph screening.Explaining why a specific polymorph forms.

Part 3: Experimental Protocol (Self-Validating Workflow)

To ensure scientific integrity, the following protocol includes "checkpoints" where the experimenter can validate success before proceeding.

Synthesis & Crystallization[1][2][3][4]
  • Synthesis: Condensation of 3-substituted-4-oxobutanoic acids with hydrazine hydrate.

  • Crystallization (Critical Step):

    • Method: Slow evaporation from Ethanol/Water (9:1).

    • Checkpoint: If needles form, they are likely solvates. If prisms/blocks form, they are likely the pure anhydrous form suitable for SC-XRD.

Data Collection & Refinement Strategy
  • Temperature: Collect at 100 K. Reason: Reduces thermal vibration of the heterocyclic ring, allowing precise location of the N-H proton.

  • Refinement:

    • Treat non-hydrogen atoms anisotropically.

    • Crucial Step: Locate the NH proton in the difference Fourier map. Do not place it geometrically calculated until you see the electron density peak near N2. This confirms the tautomer.

Hirshfeld Surface Analysis

Post-refinement, generate Hirshfeld surfaces (using CrystalExplorer) to quantify intermolecular interactions.[2]

  • Target Metric: The

    
     surface should show two bright red spots corresponding to the N-H···O interactions (the dimer).
    
  • Validation: If these spots are missing, the structure is likely a salt or a rare polymorph.

Visualization: Analytical Workflow

Workflow Start Crude 5-Substituted Pyridazinone Cryst Crystallization (Slow Evap: EtOH/H2O) Start->Cryst Check1 Checkpoint: Crystal Morphology (Prisms vs Needles) Cryst->Check1 SCXRD SC-XRD Data Collection (100 K, Mo/Cu Source) Check1->SCXRD Quality OK Solve Structure Solution (Direct Methods/SHELXT) SCXRD->Solve Refine Refinement & Tautomer Check (Locate NH Proton in diff map) Solve->Refine Hirsh Hirshfeld Surface Analysis (Quantify Interactions) Refine->Hirsh

Caption: Step-by-step structural elucidation workflow with critical morphology checkpoint.

Part 4: Supporting Experimental Data (Representative)

The following data compares the bond lengths of a typical 5-substituted pyridazinone against the theoretical values for Lactam/Lactim forms, proving the Lactam dominance.

Table 1: Bond Length Comparison (Å)

BondExperimental (SC-XRD)Typical Lactam (C=O)Typical Lactim (C-OH)Conclusion
C(3)-O(3) 1.238 (2) 1.23 – 1.251.32 – 1.34Double bond character confirmed
C(3)-N(2) 1.365 (3) 1.36 – 1.381.30 – 1.32Single bond character
N(1)-N(2) 1.352 (2) 1.34 – 1.361.34 – 1.36Less diagnostic

Note: Data represents averaged values from 6-phenyl-3(2H)-pyridazinone derivatives (Prout et al., 1994).

References

  • Emamian, S. R., et al. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models.[3][4] Journal of Molecular Graphics and Modelling, 49, 47-54.[3]

  • Prout, K., et al. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B, 50(1), 71-85.[5]

  • Siddiqui, A. A., et al. (2010). Synthesis and hypotensive activity of some 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives.[6] European Journal of Medicinal Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC). Search for "Pyridazin-3(2H)-one" for raw structural data sets.

Sources

Validation

5-Chloro-6-methoxypyridazin-3(2H)-one vs 3-chloro-6-methoxypyridazine reactivity

An In-depth Technical Guide to the Comparative Reactivity of 5-Chloro-6-methoxypyridazin-3(2H)-one and 3-chloro-6-methoxypyridazine For researchers and professionals in the field of drug development and medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Comparative Reactivity of 5-Chloro-6-methoxypyridazin-3(2H)-one and 3-chloro-6-methoxypyridazine

For researchers and professionals in the field of drug development and medicinal chemistry, the selection of appropriate heterocyclic building blocks is paramount. The pyridazine scaffold, in particular, is a privileged structure found in numerous bioactive compounds.[1] Understanding the nuanced reactivity of its substituted analogues is crucial for efficient synthetic planning and the generation of diverse molecular libraries.

This guide provides a comprehensive comparison of the chemical reactivity of two structurally related yet distinct pyridazine derivatives: 5-Chloro-6-methoxypyridazin-3(2H)-one and 3-chloro-6-methoxypyridazine . We will delve into their electronic properties, predict their behavior in key chemical transformations, and provide experimentally grounded protocols to illustrate their synthetic utility.

Structural and Physicochemical Properties: A Tale of Two Rings

At first glance, the two molecules share a common pyridazine core substituted with chloro and methoxy groups. However, the presence of a carbonyl group in the pyridazinone ring fundamentally alters its electronic nature and, consequently, its reactivity.

The key distinction lies in the oxidation state of the C3 position. In 3-chloro-6-methoxypyridazine, the ring is a fully aromatic, electron-deficient heterocycle. In contrast, 5-Chloro-6-methoxypyridazin-3(2H)-one exists as a pyridazinone tautomer, where the C3 carbon is part of a carbonyl group, disrupting the ring's aromaticity and introducing a powerful electron-withdrawing feature.

Property5-Chloro-6-methoxypyridazin-3(2H)-one3-chloro-6-methoxypyridazine
Molecular Formula C₅H₅ClN₂O₂C₅H₅ClN₂O
Molecular Weight 160.56 g/mol 144.56 g/mol [2]
CAS Number 114333-03-8 (Isomer dependent)1722-10-7[2]
Appearance White to off-white solidWhite to off-white crystalline powder[3]
Melting Point Data not readily available89 - 93 °C[3]
IUPAC Name 5-Chloro-6-methoxypyridazin-3(2H)-one3-chloro-6-methoxypyridazine[2]
Canonical SMILES COC1=CC(=O)N=NC1=ClCOC1=NN=C(C=C1)Cl

Electronic Landscape and Reactivity Prediction

The reactivity of chloro-azines is predominantly governed by the electron density of the ring and the stability of intermediates formed during substitution reactions. The two adjacent nitrogen atoms in the pyridazine ring exert strong electron-withdrawing inductive (−I) and mesomeric (−M) effects, rendering the carbon atoms electrophilic.[4] This makes the C-Cl bond susceptible to attack by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5]

3-chloro-6-methoxypyridazine: This is a classic "active" chloro-heterocycle.[6] The chlorine atom at the C3 position is activated towards SNAr by the two ring nitrogens. The reaction proceeds through a negatively charged Meisenheimer intermediate, which is effectively stabilized by the electron-withdrawing nitrogens.[6] The methoxy group at C6, being electron-donating, slightly counteracts this effect but does not prevent the substitution.

5-Chloro-6-methoxypyridazin-3(2H)-one: Here, the situation is more complex and the C5-Cl bond is anticipated to be significantly more reactive. The reasons are twofold:

  • Enhanced Electron Withdrawal: The powerful electron-withdrawing effect of the carbonyl group at C3 acts in concert with the ring nitrogens to drastically lower the electron density at the C5 position.

  • Reduced Aromaticity: The pyridazinone ring is not fully aromatic. Therefore, the activation energy required to form the intermediate by disrupting aromaticity is lower than in the fully aromatic 3-chloro-6-methoxypyridazine, facilitating the initial nucleophilic attack.

Prediction: Due to the combined influence of the carbonyl group and the reduced aromatic character, 5-Chloro-6-methoxypyridazin-3(2H)-one is predicted to be substantially more reactive towards nucleophilic substitution at the chloro-position than 3-chloro-6-methoxypyridazine.

G A Chloro-pyridazine Substrate C Addition Step A->C B Nucleophile (e.g., R-NH₂) B->C D Meisenheimer-like Intermediate (Anionic, Stabilized) C->D Formation E Elimination Step D->E Rearomatization / Re-conjugation F Substituted Product E->F G Chloride Ion (Leaving Group) E->G

Comparative Reactivity in Key Transformations

A. Nucleophilic Aromatic Substitution (SNAr)

This is the most synthetically valuable reaction for these substrates. The chlorine atom can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a gateway to a diverse array of derivatives.

  • For 3-chloro-6-methoxypyridazine: Reactions typically require heating to proceed at a reasonable rate.[7] It serves as a versatile scaffold for compounds in pharmaceutical development.[3]

  • For 5-Chloro-6-methoxypyridazin-3(2H)-one: Due to its higher predicted reactivity, substitutions are expected to occur under milder conditions (e.g., lower temperatures, shorter reaction times). This can be advantageous when working with thermally sensitive nucleophiles or substrates. The N-H proton of the pyridazinone is acidic and can be deprotonated. This allows for subsequent N-alkylation, offering a second site for diversification.[1]

B. Palladium-Catalyzed Cross-Coupling Reactions

Both molecules are viable substrates for cross-coupling reactions such as Suzuki and Buchwald-Hartwig, which form new carbon-carbon or carbon-nitrogen bonds, respectively.[8]

  • For 3-chloro-6-methoxypyridazine: Suzuki couplings with arylboronic acids have been successfully reported, though the conditions can be demanding.[8] The oxidative addition of palladium into the C-Cl bond is the rate-limiting step.

  • For 5-Chloro-6-methoxypyridazin-3(2H)-one: The highly electron-deficient nature of the C5 position should facilitate the oxidative addition step, potentially allowing for cross-coupling under milder catalytic conditions compared to its aromatic counterpart.

Experimental Protocols

The following protocols provide a practical framework for performing a representative nucleophilic substitution reaction on each substrate.

Protocol 1: Synthesis of 3-Amino-6-methoxypyridazine from 3-chloro-6-methoxypyridazine

This protocol is adapted from established procedures for the amination of chloro-pyridazines.

Materials:

  • 3-chloro-6-methoxypyridazine

  • Ammonia (e.g., 7N solution in methanol or aqueous ammonium hydroxide)

  • Copper catalyst (e.g., copper(I) iodide or copper powder), optional but can facilitate reaction[9]

  • A polar solvent (e.g., Methanol, NMP, or water)

  • Sealed reaction vessel or autoclave

Procedure:

  • To a sealable pressure vessel, add 3-chloro-6-methoxypyridazine (1.0 eq).

  • Add the solvent (e.g., methanol) followed by the ammonia solution (5-10 eq).

  • If using, add the copper catalyst (0.1 eq).

  • Seal the vessel tightly and heat the reaction mixture to 120-160°C.

  • Maintain the temperature with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purify the residue by column chromatography on silica gel or by recrystallization to yield the desired 3-amino-6-methoxypyridazine.

Protocol 2: Synthesis of 5-Amino-6-methoxypyridazin-3(2H)-one from 5-Chloro-6-methoxypyridazin-3(2H)-one

This protocol is a predictive procedure based on the high reactivity of similar pyridazinone systems. Milder conditions are proposed.

Materials:

  • 5-Chloro-6-methoxypyridazin-3(2H)-one

  • Ammonium hydroxide (28-30% aqueous solution)

  • A polar aprotic solvent (e.g., DMF or DMSO)

  • Round-bottom flask with a condenser

Procedure:

  • In a round-bottom flask, dissolve 5-Chloro-6-methoxypyridazin-3(2H)-one (1.0 eq) in the chosen solvent (e.g., DMF).

  • Add aqueous ammonium hydroxide (5.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to 60-80°C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is expected to reach completion within 4-8 hours.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 5-amino-6-methoxypyridazin-3(2H)-one.

G

Conclusion and Strategic Recommendations

The choice between 5-Chloro-6-methoxypyridazin-3(2H)-one and 3-chloro-6-methoxypyridazine as a synthetic precursor depends entirely on the strategic goals of the research program.

  • 3-chloro-6-methoxypyridazine is a well-established, moderately reactive building block. Its aromatic nature provides a rigid scaffold, and its reactivity is predictable, making it a reliable choice for standard SNAr and cross-coupling reactions, although it may require forcing conditions.

  • 5-Chloro-6-methoxypyridazin-3(2H)-one is a significantly more activated substrate for nucleophilic substitution due to the potent electron-withdrawing nature of the adjacent carbonyl group. This heightened reactivity allows for substitutions under much milder conditions, preserving sensitive functional groups and potentially improving yields. Furthermore, the presence of the N-H group provides a secondary handle for chemical modification, offering greater synthetic versatility.

For researchers aiming to perform nucleophilic substitutions with sensitive reagents or seeking to streamline syntheses by using milder conditions, 5-Chloro-6-methoxypyridazin-3(2H)-one represents the superior and more versatile building block. Its dual reactive sites (C-Cl and N-H) open up avenues for creating complex and diverse molecular architectures essential for modern drug discovery.

References

  • An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications - Benchchem.
  • 3-Chloro-6-methoxypyridazine | C5H5ClN2O | CID 74403 - PubChem. Available at: [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules. 2009;14(9):3640-3649. Available at: [Link]

  • Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Synthesis. 2000;(11):1579-1584. Available at: [Link]

  • Active chloro-heterocycles - Fisher Scientific. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. 2002;36(9):2008-2018. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

Sources

Comparative

spectroscopic data for 5-Chloro-6-methoxypyridazin-3(2H)-one identification

Comparison Guide: Spectroscopic Identification of 5-Chloro-6-methoxypyridazin-3(2H)-one Executive Summary: The Diagnostic Challenge Identifying 5-Chloro-6-methoxypyridazin-3(2H)-one (referred to hereafter as Target-5Cl )...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Spectroscopic Identification of 5-Chloro-6-methoxypyridazin-3(2H)-one

Executive Summary: The Diagnostic Challenge

Identifying 5-Chloro-6-methoxypyridazin-3(2H)-one (referred to hereafter as Target-5Cl ) presents a specific regiochemical challenge common in heterocyclic synthesis. In the synthesis of substituted pyridazinones, two primary isomers often co-elute:

  • Target-5Cl: 5-Chloro-6-methoxypyridazin-3(2H)-one.

  • Isomer-4Cl: 4-Chloro-6-methoxypyridazin-3(2H)-one.

Furthermore, the potential for Lactam-Lactim tautomerism (NH-C=O vs. N=C-OH) and N-alkylation vs. O-alkylation byproducts necessitates a multi-modal spectroscopic approach. This guide outlines a self-validating protocol to unambiguously confirm the structure of Target-5Cl.

Structural Analysis & Tautomeric Logic

Before interpreting spectra, we must establish the dominant species.[1] In solid state and polar solvents (DMSO-d6, MeOH-d4), pyridazin-3-ones predominantly exist in the Lactam (NH) form.

  • Lactam Form (Dominant): Characterized by a carbonyl stretch (~1660 cm⁻¹) and a broad NH proton (~12-13 ppm).

  • Lactim Form (Minor/Trace): Characterized by an OH stretch and aromatized ring system.

Visualizing the Isomer Landscape

The following diagram illustrates the critical structural differences and the HMBC (Heteronuclear Multiple Bond Correlation) pathways used for discrimination.

G Target Target-5Cl (H-4 Proton) Diagnostic Diagnostic Strategy Target->Diagnostic HMBC: H-4 to C=O (Strong 2J) Isomer Isomer-4Cl (H-5 Proton) Isomer->Diagnostic HMBC: H-5 to C=O (Weak 3J) Impurity N-Methyl Impurity (N-Me vs O-Me) Impurity->Diagnostic 1H NMR: N-Me (~3.7ppm) vs O-Me (~4.0ppm)

Figure 1: Diagnostic logic flow for distinguishing the target molecule from common regioisomers and alkylation byproducts.

Nuclear Magnetic Resonance (NMR) Protocol

NMR is the definitive method for structural confirmation. The presence of a single proton on the ring (H-4) allows for specific 1D and 2D assignments.

Experimental Parameters
  • Solvent: DMSO-d6 (Preferred for solubility and stabilizing the NH lactam form).

  • Frequency: 400 MHz or higher.

  • Concentration: 10-15 mg/0.6 mL.

Comparative Data Table: Target vs. Alternatives
FeatureTarget-5Cl (5-Chloro-6-methoxy)Isomer-4Cl (4-Chloro-6-methoxy)N-Methyl Analog (Impurity)
¹H Ring Proton δ 7.15 - 7.25 (s, 1H) (H-4)δ 7.80 - 8.00 (s, 1H) (H-5)δ 7.20 (s, 1H)
Methoxy (-OMe) δ 3.90 - 4.00 (s, 3H) δ 3.90 - 4.00 (s, 3H)Absent (N-Me at ~3.7 ppm)
Amide NH δ 12.5 - 13.0 (br s) δ 12.5 - 13.0 (br s)Absent
¹³C Carbonyl (C-3) ~158 - 160 ppm ~158 - 160 ppm~158 ppm
HMBC Key H-ring correlates to C=O H-ring NO strong correlation to C=O[2][3]N-Me correlates to C=O

Critical Insight: The chemical shift of the ring proton is the fastest diagnostic. H-4 (in Target-5Cl) is beta to the carbonyl and typically appears upfield (~7.2 ppm) compared to H-5 in the 4-chloro isomer, which is often deshielded (~7.9 ppm) due to being alpha to the C-Cl and C-OMe systems [1, 2].

Step-by-Step Validation Workflow
  • Run ¹H NMR: Confirm integration ratio 1:3:1 (NH : OMe : H-ring).

  • Check H-Ring Shift: If the singlet is >7.6 ppm, suspect the 4-Chloro isomer . If ~7.2 ppm, proceed to step 3.

  • Run HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for the cross-peak between the Ring Proton and the Carbonyl Carbon (~160 ppm).

    • Result: In Target-5Cl, H-4 is separated from C-3 (C=O) by two bonds (

      
      ). This typically yields a strong correlation .
      
    • In Isomer-4Cl, H-5 is separated from C-3 by three bonds (

      
      ) across a substituted carbon, often resulting in a weak or absent  correlation in pyridazinones.
      

Mass Spectrometry (MS) Profile

Mass spectrometry provides confirmation of the molecular formula and the specific halogenation pattern.

  • Ionization Mode: ESI- (Negative mode is often more sensitive for acidic amide protons) or ESI+.

  • Molecular Formula: C₅H₅ClN₂O₂ (MW: 160.56).

Diagnostic Fragmentations
ParameterObservationStructural Implication
Parent Ion (ESI+) m/z 161 / 163 [M+H]⁺. The 3:1 intensity ratio confirms one Chlorine atom .
Fragment 1 m/z 126 (Loss of Cl)Weak signal; aromatic C-Cl is stable.
Fragment 2 m/z 133 (Loss of CO)Characteristic of pyridazinones (ring contraction).
Fragment 3 m/z 146 (Loss of CH₃)Confirms the methoxy group (radical loss in EI, or neutral loss in ESI).

Note: If the mass spectrum shows m/z 175, suspect the N-methylated byproduct (Mass + 14) or methyl ester impurities from synthesis using methyl chloroacetate [3].

Infrared (IR) Spectroscopy

IR is used primarily to confirm the Lactam tautomer and the presence of the ether linkage.

  • Amide C=O Stretch: 1660 – 1680 cm⁻¹ . A strong, sharp band. This rules out the pure lactim (O-H) tautomer which would lack this distinct carbonyl peak.

  • NH Stretch: 3100 – 3200 cm⁻¹ . Broad band, often with fine structure due to hydrogen bonding.

  • C-O-C (Methoxy): 1050 – 1250 cm⁻¹ . Strong stretching vibrations.

  • C-Cl Stretch: 700 – 800 cm⁻¹ .

Synthetic Context & Impurity Profiling

Understanding the origin of the sample aids in anticipating impurities. The target is typically synthesized via nucleophilic substitution of 4,5-dichloro-3(2H)-pyridazinone or methoxylation of 3,6-dichloropyridazine followed by hydrolysis.

Synthesis Precursor 4,5-Dichloro-3(2H)-pyridazinone Target Target-5Cl (Substitution at C-6/C-4 position relative to N) Precursor->Target Nucleophilic Attack (Major) Isomer Isomer-4Cl (Regio-impurity) Precursor->Isomer Nucleophilic Attack (Minor) Reagent NaOMe / MeOH Reagent->Precursor

Figure 2: Synthetic origin of the regio-isomeric impurity.

Purification Note: Due to the acidity of the NH proton (pKa ~10.5), Target-5Cl can be purified by dissolving in aqueous Na₂CO₃ (forming the sodium salt), filtering off non-acidic impurities (like N-alkylated byproducts), and re-precipitating with HCl.

References

  • BenchChem. (2025).[2][4][5] Spectroscopic Data of 6-Chloro-3-methoxypyridazin-4-amine: A Technical Guide. Retrieved from [5]

  • Kim, C., & Park, M. (2013).[6] Synthesis of its Tautomeric Forms and New 6-Substituted Pyridazin-3(2H)-one Analogs. Yakhak Hoeji. Retrieved from

  • Ienaşcu, I. M. C., et al. (2009).[7] The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society.[8] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-6-methoxypyridazin-3(2H)-one proper disposal procedures

Executive Summary: Immediate Action Plan 5-Chloro-6-methoxypyridazin-3(2H)-one (often an intermediate in agrochemical or pharmaceutical synthesis) is a halogenated heterocyclic compound .[1] For disposal purposes, it mus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

5-Chloro-6-methoxypyridazin-3(2H)-one (often an intermediate in agrochemical or pharmaceutical synthesis) is a halogenated heterocyclic compound .[1] For disposal purposes, it must be classified and handled as Halogenated Organic Waste .[2][1]

Critical Prohibition: Under NO circumstances should this compound be disposed of down the drain or in general trash. Its halogen content (Chlorine) and nitrogen-rich ring structure require high-temperature incineration with specific flue gas scrubbing to prevent the release of hydrochloric acid (HCl) and nitrogen oxides (NOx).

Quick Classification Table:

Parameter Classification
Waste Stream Halogenated Organic (Solid or Liquid)
RCRA Status (US) Non-listed (unless mixed with listed solvents); manage as Hazardous Chemical Waste.
Primary Hazard Irritant (Skin/Eye/Respiratory), Potential Aquatic Toxicity.[2][1]

| Disposal Method | High-Temperature Incineration (approx. 1100°C). |

Chemical Profile & Hazard Identification

To ensure safety, you must understand why we handle this chemical specifically.

  • Chemical Nature: Pyridazinone derivative.

  • Functional Groups of Concern:

    • Chloro (-Cl): Mandates the "Halogenated" waste stream. Upon combustion, this releases acidic HCl gas.[2][1]

    • Methoxy (-OCH3): Increases combustibility compared to the bare ring.

    • Pyridazinone Ring: Nitrogen-rich.[3] Improper disposal (low-temp burning) can release toxic NOx gases.

Safety Data (GHS Classification):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[4][5][6]

Pre-Disposal Stabilization & Segregation

Before moving the waste to the accumulation area, strict segregation is required to prevent cross-reactivity and ensure regulatory compliance.[1]

A. Segregation Rules
  • Halogen Separation (The "Golden Rule"): You must separate this waste from non-halogenated solvents (e.g., Acetone, Ethanol).[2][1]

    • Reasoning: Disposal facilities charge significantly more for halogenated waste because they must neutralize the acid gases generated during incineration. Mixing a small amount of this chloro-compound into a drum of non-halogenated solvent renders the entire drum "Halogenated," tripling your disposal cost.[2][1]

  • Oxidizer Incompatibility: Keep away from strong oxidizing agents (e.g., Nitric Acid, Peroxides).[2][1]

    • Reasoning: The methoxy group and the nitrogen-containing ring can react vigorously with oxidizers, potentially causing fire or evolution of toxic gases before the waste even leaves the lab.[2][1]

B. Personal Protective Equipment (PPE)
  • Nitrile Gloves: Standard thickness (0.11 mm) is sufficient for solid handling. If in solution with penetrating solvents (e.g., DCM), use double-gloving or Silver Shield laminates.[2][1]

  • Safety Goggles: Side shields are mandatory; chemical splash goggles preferred if liquid.

  • Lab Coat: Buttoned, long sleeves.[2][1]

Disposal Workflow: The Protocol

Follow this step-by-step workflow to ensure "Cradle-to-Grave" compliance.

Scenario A: Solid Waste (Pure Substance)
  • Containment: Place the solid substance in a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Secondary Containment: If using a bag, place the bag inside a rigid outer container (box or bucket) to prevent puncture.

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "5-Chloro-6-methoxypyridazin-3(2H)-one".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area.

Scenario B: Liquid Waste (Dissolved in Solvent)
  • Solvent Identification: Identify the primary solvent.

    • If dissolved in DCM/Chloroform: Pour into the Halogenated Carboy .

    • If dissolved in Methanol/Acetone: Pour into the Halogenated Carboy (Because the solute contains Chlorine, the whole mixture is now halogenated).[2][1]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the synthesis involved acids/bases, neutralize before adding to the solvent carboy to prevent drum corrosion.[2][1]

  • Labeling: Update the carboy log sheet.

    • Entry: "Trace 5-Chloro-6-methoxypyridazin-3(2H)-one (<1%)".

Visualizing the Waste Lifecycle

The following diagram illustrates the critical decision nodes in the disposal pathway.

DisposalWorkflow cluster_warning *CRITICAL RULE* Start Waste Generation: 5-Chloro-6-methoxypyridazin-3(2H)-one StateCheck Physical State? Start->StateCheck SolidPath Solid Waste Stream StateCheck->SolidPath Powder/Crystal LiquidPath Liquid Waste Stream StateCheck->LiquidPath In Solution ContainerSolid Container: Double-bagged or HDPE Jar SolidPath->ContainerSolid SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck Labeling Labeling: List Full Chemical Name Mark 'Toxic/Irritant' ContainerSolid->Labeling HaloCarboy Accumulation: HALOGENATED Waste Carboy SolventCheck->HaloCarboy Yes (e.g., DCM) SolventCheck->HaloCarboy No (e.g., MeOH)* *Mixture becomes Halogenated HaloCarboy->Labeling NonHaloCarboy Accumulation: NON-HALOGENATED Carboy EHS_Pickup EHS/Vendor Pickup Labeling->EHS_Pickup Incineration Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) EHS_Pickup->Incineration

Figure 1: Decision logic for segregating halogenated pyridazinone waste to ensure proper incineration protocols.

Regulatory Compliance (RCRA & EPA Context)

While 5-Chloro-6-methoxypyridazin-3(2H)-one is not explicitly listed on the EPA's "P-List" (Acutely Toxic) or "U-List" (Toxic), it falls under the "Cradle-to-Grave" liability of the Resource Conservation and Recovery Act (RCRA).[2][1]

  • Waste Code Determination:

    • If pure: It is generally a Non-Regulated Chemical Waste (unless it fails a TCLP toxicity test, which is rare for this class).[2][1] However, it must be treated as hazardous by best practice.[2][1]

    • If mixed with spent solvents: It adopts the code of the solvent (e.g., F002 for spent halogenated solvents like Methylene Chloride) [1].[1]

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate: If the spill is large (>100g) or dust is airborne, clear the area.

  • PPE: Don gloves, goggles, and a particulate respirator (N95) if dust is present.[2][1]

  • Containment: Cover the spill with an inert absorbent (Vermiculite or Sand). Do not use combustible materials like paper towels or sawdust if the methoxy group concentration is high or if mixed with oxidizers.

  • Cleanup: Sweep the absorbent into a disposal bag. Wipe the area with soap and water.[4]

  • Disposal: Label the debris bag as "Debris contaminated with 5-Chloro-6-methoxypyridazin-3(2H)-one" and dispose of as solid hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][1] Washington (DC): National Academies Press (US). Topic: Management of Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-6-methoxypyridazin-3(2H)-one
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